molecular formula C12H8FNO2 B7838272 2-Fluoro-4-nitrobiphenyl CAS No. 391-04-8

2-Fluoro-4-nitrobiphenyl

Cat. No.: B7838272
CAS No.: 391-04-8
M. Wt: 217.20 g/mol
InChI Key: SWICQDMPIFBOMB-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobiphenyl (CAS 391-04-8) is a fluorinated biphenyl derivative of significant value in chemical synthesis and materials research. This compound serves as a crucial synthetic intermediate for the preparation of biphenylamines, which are themselves key precursor molecules for developing fungicidal agents and plant-growth substances . Its molecular structure, characterized by a fluorine atom and a nitro group on the biphenyl scaffold, makes it a versatile building block in organic and medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions as documented in patents for the preparation of nitrobiphenyls . The compound has a molecular formula of C12H8FNO2 and a molecular weight of 217.20 g/mol . It is supplied as a yellow to white solid with a melting point range of 73 to 77 °C and must be stored sealed in dry conditions, preferably in a refrigerator between 2 and 8 °C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can utilize this chemical in the development of novel compounds, including studies focused on creating new classes of antibiotics and other pharmacologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-nitro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWICQDMPIFBOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305327
Record name 2-Fluoro-4-nitro-1,1′-biphenyl
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Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-04-8
Record name 2-Fluoro-4-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-nitro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-Fluoro-4-nitrobiphenyl: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and medicinal chemistry, fluorinated aromatic building blocks are indispensable. The strategic incorporation of fluorine modulates lipophilicity, metabolic stability, and target binding affinity. 2-Fluoro-4-nitrobiphenyl (CAS: 391-04-8) represents a highly versatile, bifunctional scaffold[1]. By possessing both a highly activated carbon-fluorine bond and a reducible nitro group, this molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen analogs[2], and advanced antiviral therapeutics targeting Hepatitis C Virus (HCV)[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its reactivity, and field-proven experimental protocols for its downstream functionalization.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of this compound is essential for predicting its behavior in both synthetic environments and biological assays. The lipophilic biphenyl core, combined with the polar nitro group, creates a distinct solubility profile that dictates solvent selection during synthesis and formulation[4].

Table 1: Core Physicochemical & Structural Parameters
ParameterValue / DescriptionSynthetic & Biological Implication
CAS Registry Number 391-04-8[1]Primary identifier for procurement and safety tracking.
Molecular Formula C₁₂H₈FNO₂Defines the mass balance for stoichiometric calculations.
Molecular Weight 217.20 g/mol [1]Optimal low-molecular-weight starting material for API synthesis.
Physical State Crystalline SolidFacilitates purification via recrystallization.
SMILES String [O-]C(F)=C1)=O[1]Utilized for in silico molecular modeling and docking studies.
Solubility Profile Poor in water; Soluble in DMF, DCM, EtOAc[4]Necessitates polar aprotic solvents for nucleophilic substitutions.
Electronic Nature Highly electron-deficient at C2Primes the molecule for rapid Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Role in Drug Development: Causality & Logic

The utility of this compound is not coincidental; it is governed by strict stereoelectronic principles. As an Application Scientist, selecting this specific isomer relies on two primary mechanistic pathways:

The Synergistic Activation of SNAr

The presence of a highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I). Concurrently, the nitro group at the 4-position exerts both inductive (-I) and profound resonance (-M) electron-withdrawing effects. This synergistic electronic depletion significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. Consequently, the carbon atom bearing the fluorine becomes highly susceptible to nucleophilic attack, stabilizing the intermediate Meisenheimer complex[2]. This makes the displacement of the fluorine atom highly efficient, allowing for the introduction of diverse pharmacophores such as amines, alkoxides, or oxazolines.

Chemoselective Nitro Reduction

To access flurbiprofen analogs, the nitro group must be reduced to an amine (yielding 4-amino-2-fluorobiphenyl). However, standard palladium-catalyzed hydrogenation (Pd/C, H₂) carries a severe risk of hydrodefluorination —the unwanted reductive cleavage of the C-F bond. To circumvent this, chemists employ single-electron transfer (SET) reductions, such as the modified Béchamp reduction using iron and ammonium chloride[3]. This choice is strictly causal: the mild redox potential of Fe(0) exclusively targets the nitro group, preserving the critical carbon-fluorine bond entirely intact.

G A This compound (Core Scaffold) B Chemoselective Reduction (Fe, NH4Cl) A->B Nitro Reduction C SNAr Reaction (Nucleophile, Base) A->C Fluorine Displacement D 4-Amino-2-fluorobiphenyl (Intermediate) B->D E 2-Substituted-4-nitrobiphenyl (Intermediate) C->E F Flurbiprofen Analogs (Anti-inflammatory) D->F Cross-Coupling G HCV Antiviral Agents (Inhibitors) E->G Downstream Synthesis

Synthetic pathways and pharmaceutical applications of this compound.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that the reaction causality aligns with empirical outcomes.

Protocol 1: Chemoselective Reduction to 4-Amino-2-fluorobiphenyl[3]

Objective: Reduce the nitro group while strictly preventing the defluorination of the biphenyl core.

  • Reaction Setup: In a highly ventilated fume hood, purge a 100 mL round-bottom flask with argon. Charge the flask with this compound (1.00 eq, e.g., 3.13 mmol).

  • Reagent Addition: Add Iron powder (5.04 eq) and Ammonium chloride (10.0 eq). The excess iron ensures complete reduction, while NH₄Cl acts as a mild proton source that prevents the reaction medium from becoming overly basic (which could trigger unwanted side reactions).

  • Solvent System: Introduce a solvent mixture of Methanol (30 mL) and Water (15 mL). The protic environment is necessary for the electron transfer mechanism.

  • Thermal Activation: Heat the vigorously stirred mixture to reflux (approx. 70–75 °C).

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench an aliquot in ethyl acetate/water, and analyze the organic layer via HPLC. The disappearance of the starting material peak (UV 254 nm) validates completion.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure amine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)[2]

Objective: Displace the highly activated ortho-fluorine with a target nucleophile (e.g., an amine or alkoxide) to build complex ether/amine linkages.

  • Activation: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state.

  • Nucleophile Introduction: Add the desired nucleophile (1.1 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq). The base acts as an acid scavenger to drive the equilibrium forward.

  • Reaction Execution: Stir the mixture at ambient temperature to 50 °C. The extreme activation by the para-nitro group often allows this reaction to proceed without excessive heating.

  • Validation: Monitor via TLC (Hexanes/EtOAc). A highly fluorescent or distinct UV-active spot indicates the formation of the substituted product.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Analytical Validation & Quality Control

To guarantee the integrity of this compound and its derivatives, rigorous analytical characterization is mandatory.

Table 2: Analytical Characterization Standards
TechniqueTarget Observation / ParameterCausality / Validation Purpose
¹H NMR (CDCl₃) Distinct multiplet splitting in the aromatic region (7.0 - 8.5 ppm).Confirms the preservation of the biphenyl linkage and the exact substitution pattern.
¹⁹F NMR Single sharp peak (typically around -110 to -120 ppm).Validates the presence of the fluorine atom; its disappearance confirms successful SNAr.
LC-MS (ESI+) m/z [M+H]⁺ = 218.2Confirms the molecular weight (217.20 + 1.0) without fragmentation.
HPLC (Reverse Phase) Single sharp peak (>95% AUC) using a C18 column (MeCN/H₂O gradient).Ensures the absence of defluorinated or unreacted biphenyl impurities prior to downstream use.

References

  • "Antiviral Compounds." World Intellectual Property Organization, WO2014135495A1, . Accessed 2 Mar. 2026.
  • "Nucleophilic substitution process for fluoronitroaralkyloxazoline." United States Patent and Trademark Office, US4721790A, . Accessed 2 Mar. 2026.

Sources

Technical Guide: Synthesis of 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 391-04-8 | Molecular Formula: C₁₂H₈FNO₂ | Molecular Weight: 217.20 g/mol [1]

Executive Summary

2-Fluoro-4-nitrobiphenyl is a critical biaryl intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class, most notably Flurbiprofen . Its structural core—a fluorinated biphenyl scaffold—presents specific synthetic challenges regarding regioselectivity.

While direct nitration of 2-fluorobiphenyl is theoretically possible, it is kinetically unfavorable for high-purity applications due to the directing effects of the fluorine substituent, which deactivates the primary ring and encourages nitration on the unsubstituted phenyl ring (yielding the 4'-nitro isomer). Consequently, the industry standard and most robust laboratory method involves Suzuki-Miyaura cross-coupling , which guarantees complete regiocontrol by assembling the biaryl bond from pre-functionalized precursors.

This guide details the optimal Suzuki-Miyaura protocol and provides a comparative analysis of alternative routes, supported by mechanistic diagrams and safety considerations.

Retrosynthetic Analysis

To ensure the correct placement of the nitro and fluoro groups, the biaryl bond (C1–C1') is the most logical disconnection site. This approach avoids the poor selectivity of electrophilic aromatic substitution on the biphenyl system.

Retrosynthesis Target This compound (Target) FragmentA 4-Bromo-3-fluoronitrobenzene (Electrophile) Target->FragmentA Suzuki-Miyaura Disconnection FragmentB Phenylboronic Acid (Nucleophile) Target->FragmentB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core from commercially available precursors.

Route 1: Suzuki-Miyaura Cross-Coupling (Recommended)

This route is the "Gold Standard" for synthesizing this compound.[1] It utilizes 4-bromo-3-fluoronitrobenzene (also known as 1-bromo-2-fluoro-4-nitrobenzene) and phenylboronic acid .[1] The reaction is catalyzed by Palladium(0), offering high yields (>90%) and mild conditions.

Reaction Scheme

Reaction:


[1]
Detailed Experimental Protocol

Scale: 10 mmol (approx. 2.2 g theoretical yield)

Reagents:

  • 4-Bromo-3-fluoronitrobenzene (2.20 g, 10.0 mmol)[1]

  • Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.18 g, 30.0 mmol, 3.0 equiv)

  • Solvents: Toluene (40 mL), Ethanol (10 mL), Deionized Water (10 mL)

Step-by-Step Procedure:

  • Degassing: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine Toluene, Ethanol, and Water. Sparge the solvent mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Addition: Under a gentle stream of nitrogen, add the 4-bromo-3-fluoronitrobenzene , phenylboronic acid , and Na₂CO₃ .

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst last. The solution should turn a light yellow/orange color.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 90–100 °C oil bath temperature) under nitrogen atmosphere. Monitor the reaction by TLC (Silica gel, 10% EtOAc/Hexanes) or HPLC. The reaction is typically complete within 4–6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with Water (2 x 30 mL) and Brine (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification: The crude product is typically a pale yellow solid. Purify via recrystallization from Ethanol or flash column chromatography (Silica gel, Gradient: 0% → 10% Ethyl Acetate in Hexanes).

Catalytic Cycle & Mechanism

The mechanism follows the standard Pd(0)/Pd(II) cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Ph-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ph

Figure 2: Catalytic cycle for the Suzuki coupling.[1] Note that the oxidative addition occurs at the C-Br bond, which is weaker than the C-F bond, leaving the fluorine substituent intact.

Alternative Routes & Comparison

While Suzuki coupling is preferred, other methods exist. However, they often suffer from lower yields or safety concerns.

RoutePrecursorsKey ReagentsProsCons
Suzuki-Miyaura (Recommended)4-Bromo-3-fluoronitrobenzene + Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃High yield (>90%), regioselective, mild.[1]Uses expensive Pd catalyst.
Gomberg-Bachmann 2-Fluoro-4-nitroaniline + BenzeneNaNO₂, HCl (Diazotization)Cheap starting materials.[1]Low yield (<40%), radical mechanism leads to byproducts, potentially explosive diazonium intermediate.
Direct Nitration 2-Fluorobiphenyl + HNO₃H₂SO₄/HNO₃Single step.[1]FAILED ROUTE: Major product is usually 2-fluoro-4'-nitrobiphenyl (wrong isomer) due to deactivation of the fluoro-ring.[1]
Why Direct Nitration Fails

Researchers might be tempted to nitrate 2-fluorobiphenyl directly.[1] This is ill-advised for this specific target.

  • Ring A (Fluoro-substituted): The fluorine atom is inductively electron-withdrawing, deactivating Ring A toward electrophilic attack.[1]

  • Ring B (Unsubstituted): Relatively more electron-rich than Ring A.[1]

  • Result: The nitronium ion (

    
    ) preferentially attacks Ring B at the para-position, yielding 2-fluoro-4'-nitrobiphenyl  rather than the desired this compound.[1]
    

Characterization & Properties

For the synthesized This compound (CAS 391-04-8):

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: ~85–88 °C (Note: Literature values vary slightly based on purity; distinct from the non-nitro precursor which melts at 72–74 °C).

  • ¹H NMR (CDCl₃, 400 MHz) Expectation:

    • Ring A (Nitro/Fluoro): Look for a multiplet pattern characteristic of a 1,2,4-substituted ring. The proton ortho to the nitro group and fluorine (H3) will show a distinct doublet of doublets due to H-F coupling.

    • Ring B (Phenyl): A multiplet integrating to 5 protons around 7.4–7.6 ppm.

  • ¹⁹F NMR: Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Flurbiprofen Synthesis Context: US Patent 4,398,035. Process for Preparation of Flurbiprofen. (Discloses the use of fluorinated biphenyl intermediates). Link

  • Nitration Regioselectivity: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Foundational text explaining the deactivation effects of fluorine in biphenyl systems).
  • Precursor Properties: Sigma-Aldrich Safety Data Sheet for 4-Bromo-3-fluoronitrobenzene. Link

  • Gomberg-Bachmann Reaction: Gomberg, M., & Bachmann, W. E. (1924).[2][3] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction.[2] Journal of the American Chemical Society, 46(10), 2339–2343.[2] Link

Sources

Molecular Structure and Conformation of 2-Fluoro-4-nitrobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-nitrobiphenyl (CAS: 391-04-8) represents a critical biaryl scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the interplay between the electron-withdrawing nitro group and the ortho-fluorine substituent.[1] This guide provides an in-depth analysis of its molecular conformation, specifically the "ortho-fluorine effect" on dihedral twisting, and details a robust, self-validating synthesis protocol. Understanding this molecule's geometry is essential for predicting its binding affinity in protein pockets and its packing behavior in liquid crystalline domains.

Chemical Identity and Significance

PropertyDetail
IUPAC Name 2-Fluoro-4-nitro-1,1'-biphenyl
CAS Number 391-04-8
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
SMILES [O-]C(F)=C1)=O
Key Features Biaryl axis, electron-deficient ring A, lipophilic ring B

Significance in Drug Development: The this compound motif serves as a precursor to biaryl anilines (via reduction) and biaryl amides.[1] The ortho-fluorine atom is not merely a substituent; it acts as a "conformational lock," restricting the rotation around the aryl-aryl bond compared to unsubstituted biphenyl. This restriction reduces the entropic penalty upon binding to biological targets, a principle widely used in the design of kinase inhibitors and NSAIDs (e.g., Flurbiprofen analogs).

Molecular Structure and Conformation[3][4][5][6]

The Ortho-Fluorine Effect

The conformation of this compound is governed by the competition between electronic conjugation (which favors planarity) and steric repulsion (which favors twisting).[1]

  • Electronic Factor: The

    
    -systems of the two phenyl rings seek coplanarity to maximize delocalization. The 4-nitro group enhances this by withdrawing electron density, theoretically encouraging conjugation across the central C-C bond.
    
  • Steric Factor (Dominant): The Van der Waals radius of Fluorine (1.47 Å) is larger than that of Hydrogen (1.20 Å). In a planar conformation (0° dihedral), the 2-Fluoro atom clashes severely with the ortho-hydrogens (2'-H and 6'-H) of the unsubstituted phenyl ring.[1]

Dihedral Angle Analysis

While unsubstituted biphenyl exhibits a twist angle of approximately 44.4° in the gas phase (and 0° in some crystal packings due to intermolecular forces), the introduction of the ortho-fluorine shifts the energy minimum significantly.

  • Predicted Twist Angle: ~50°–60°[1]

  • Rotational Barrier: The barrier to rotation through the planar transition state is increased by 2–3 kcal/mol compared to biphenyl. This prevents the molecule from easily adopting a planar geometry, even in the solid state, unless strong intermolecular packing forces intervene.

Visualization of Conformational Energy

The following diagram illustrates the potential energy surface relative to the dihedral twist angle.

conformation_energy cluster_legend Energy Profile Planar Planar (0°) Max Steric Clash High Energy Twisted Twisted (~55°) Energy Minimum Stable Planar->Twisted Steric Relief Struct_Planar F---H Repulsion (Unstable) Planar->Struct_Planar Perpendicular Perpendicular (90°) Loss of Conjugation Moderate Energy Twisted->Perpendicular Rotation Struct_Twisted Optimal Geometry Twisted->Struct_Twisted

Caption: Potential energy landscape showing the stability of the twisted conformer due to relief of ortho-F/ortho-H steric strain.

Experimental Protocol: Synthesis & Validation

Retrosynthetic Strategy

The most reliable route to this compound is the Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over nitration of 2-fluorobiphenyl, which would yield a mixture of isomers (ortho/para directing effects of F vs phenyl).

Reaction Partners:

  • Electrophile: 1-Bromo-2-fluoro-4-nitrobenzene (Commercially available).[1]

  • Nucleophile: Phenylboronic acid.[2]

Step-by-Step Protocol

This protocol is designed for a 1.0 mmol scale.

Reagents:

  • 1-Bromo-2-fluoro-4-nitrobenzene (1.0 equiv, 220 mg)[1]

  • Phenylboronic acid (1.2 equiv, 146 mg)

  • Pd(PPh₃)₄ (3-5 mol%, 35-58 mg)[1]

  • K₂CO₃ (2.0 equiv, 276 mg) dissolved in minimal water (2M solution).

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Procedure:

  • Inerting: Charge a dry Schlenk flask or microwave vial with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles). Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Solvation: Add degassed solvent (5 mL) and the aqueous base solution via syringe.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product usually moves faster than the boronic acid but slower than the bromide.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. Eluent: Hexane/Ethyl Acetate gradient (100:0 to 90:10).

Synthesis Workflow Diagram

synthesis_workflow Start Start: 1-Bromo-2-fluoro-4-nitrobenzene + Phenylboronic Acid Catalyst Add Catalyst: Pd(PPh3)4 (5 mol%) Base: K2CO3 (2M aq) Start->Catalyst Inert Atmosphere Reaction Reaction: Solvent: Dioxane Temp: 90°C, 12h Atmosphere: N2 Catalyst->Reaction Heat Workup Workup: Extract w/ EtOAc Wash w/ Brine Dry Na2SO4 Reaction->Workup TLC Monitor Purify Purification: Flash Column (Hexane/EtOAc) Workup->Purify Crude Oil Product Product: This compound (Solid) Purify->Product Crystallization

Caption: Optimized Suzuki-Miyaura coupling workflow for the regioselective synthesis of the target molecule.

Characterization & Validation Data

To validate the synthesis, the following spectroscopic signatures must be confirmed. These values are predicted based on substituent increments and similar validated structures.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.05–8.10 ppm (m, 2H): Overlapping signals for H3 (between F and NO₂) and H5 (ortho to NO₂). H3 will appear as a doublet of doublets (dd) with a large

    
     coupling (~8–10 Hz).
    
  • δ 7.65 ppm (dd, 1H): H6 (ortho to the phenyl ring). Shows coupling to H5 (~8 Hz) and smaller coupling to F (~2 Hz).

  • δ 7.40–7.55 ppm (m, 5H): Phenyl ring protons. The 2'/6' protons may be slightly shielded due to the twist relative to the nitro-ring.

¹³C NMR & ¹⁹F NMR
  • ¹⁹F NMR: Expected signal around -110 to -115 ppm (relative to CFCl₃).[1] This is diagnostic for a fluorine atom on an aromatic ring ortho to a phenyl group.

  • ¹³C NMR: Look for the C-F doublet (

    
     Hz) and the C-NO₂ signal (~147 ppm).
    

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ortho-Fluorine Conformational Effects: Leroux, F. (2004). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles. ChemBioChem, 5(5), 644–649. Link

  • Biphenyl Torsion Analysis: Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[3] Journal of Physical Chemistry A, 106(15), 3823–3827. Link

  • Compound Registry: CAS Common Chemistry. (n.d.). This compound (CAS 391-04-8).[1] Link

Sources

Thermal Stability and Decomposition Kinetics of 2-Fluoro-4-nitrobiphenyl: A Technical Guide for Process Safety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing chemical scale-up, I frequently encounter highly energetic intermediates that pose severe thermal hazards. 2-Fluoro-4-nitrobiphenyl is a critical electrophilic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including flurbiprofen analogs[1] and novel Hepatitis C Virus (HCV) antiviral compounds[2].

However, the juxtaposition of a strongly electron-withdrawing nitro group and a labile fluorine atom on a rigid biphenyl scaffold creates a thermodynamically unstable system at elevated temperatures. This whitepaper establishes a self-validating analytical framework to evaluate the thermal stability, decomposition kinetics, and process safety parameters of this compound, ensuring safe handling from bench-scale synthesis to commercial manufacturing.

Structural Causality and Thermal Hazard Potential

The thermal instability of this compound is intrinsically linked to its molecular architecture. The molecule contains its own oxidant (the


 group) and a highly reactive halogen (

). When subjected to thermal stress, the molecule does not simply melt or boil; it undergoes a violent, self-sustaining exothermic degradation.
  • The Nitro-Aromatic Hazard: Nitroaromatic compounds typically exhibit a high heat of decomposition (

    
     J/g)[3]. The oxygen trapped within the nitro group facilitates internal combustion, requiring no atmospheric oxygen to propagate a runaway reaction.
    
  • The Fluorine Factor: While the C-F bond is generally strong, the presence of the activating nitro group and the generation of radical species during initial decomposition lead to rapid C-F cleavage. This results in the highly exothermic release of gaseous hydrogen fluoride (HF) alongside nitrogen oxides (NOx)[4].

Table 1: Anticipated Thermodynamic Properties of Fluoronitroaromatics

Note: Values are synthesized from established kinetic modeling of structurally analogous nitroaromatics and nitrobenzoic acids[3][5].

Thermodynamic ParameterTypical Range for NitroaromaticsProcess Safety Implication for this compound
Onset Temperature (

)
250°C – 300°CDefines the absolute thermal boundary; requires strict Maximum Allowable Temperature (MAT) control.
Heat of Decomposition (

)
500 – 2200 J/gIndicates a severe explosive hazard; guarantees thermal runaway if cooling fails.
Activation Energy (

)
130 – 205 kJ/molHighlights a highly temperature-dependent,

-order decomposition rate.
Critical Temp. of Self-Acceleration (

)
Variable based on massDictates the temperature at which heat generation outpaces heat dissipation in a specific vessel.

Experimental Methodologies: A Self-Validating System

To establish a trustworthy safety profile, we cannot rely on a single analytical technique. The following protocols form a self-validating system : Differential Scanning Calorimetry (DSC) screens for the hazard, Thermogravimetric Analysis (TGA) validates the mass-loss mechanism, and Accelerating Rate Calorimetry (ARC) simulates the worst-case scale-up scenario.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

Causality Check: We utilize high-pressure, gold-plated crucibles rather than standard aluminum. Why? The decomposition of fluoronitroaromatics generates highly corrosive HF gas[4]. Aluminum crucibles will degrade or rupture under this pressure, creating artifactual endothermic peaks that mask the true exothermic runaway potential.

  • Sample Preparation: Weigh exactly 2.0 – 5.0 mg of this compound into a high-pressure gold-plated crucible. Seal hermetically.

  • Purge: Purge the DSC furnace with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative interference.
    
  • Dynamic Heating: Execute a temperature sweep from 25°C to 400°C at multiple heating rates (

    
     = 2, 5, 10, and 20 °C/min).
    
  • Data Extraction: Calculate the extrapolated onset temperature (

    
    ) and integrate the area under the exothermic curve to determine the heat of decomposition (
    
    
    
    ).
Protocol 2: TGA Coupled with FTIR (TGA-FTIR)

Causality Check: Mass loss alone does not confirm a chemical mechanism. By coupling TGA with an FTIR spectrometer, we analyze the evolved off-gas in real-time, validating the homolytic cleavage and confirming the release of toxic HF and


.
  • Loading: Place 10 mg of the sample in an alumina pan.

  • Heating: Heat from 25°C to 500°C at 10 °C/min under an Argon atmosphere.

  • Spectral Analysis: Route the exhaust gas through a heated transfer line (200°C) into the FTIR gas cell. Monitor for stretching frequencies corresponding to HF (~3900 cm⁻¹) and

    
     (~1600 cm⁻¹).
    
Protocol 3: Accelerating Rate Calorimetry (ARC)

Causality Check: DSC provides dynamic data, but scale-up requires adiabatic data (where no heat is lost to the environment). If DSC reveals


 J/g[3], ARC is mandatory to calculate the Time to Maximum Rate (

).
  • Setup: Load 2 g of the sample into a titanium spherical bomb.

  • Heat-Wait-Search (HWS): Heat the sample in 5°C increments. Wait for thermal equilibrium, then search for self-heating > 0.02 °C/min.

  • Adiabatic Tracking: Once self-heating is detected, the instrument matches the sample temperature, allowing the runaway reaction to proceed adiabatically until completion.

Workflow Start Sample Synthesis DSC DSC Screening Start->DSC Decision ΔH > 500 J/g? DSC->Decision Quantify ΔH TGA TGA-FTIR Analysis Decision->TGA Yes / No ARC ARC Testing Decision->ARC Yes (High Risk) Kinetic Kinetic Modeling TGA->Kinetic ARC->Kinetic

Fig 1: Self-validating thermal hazard assessment workflow.

Mechanistic Pathways of Decomposition

The thermal decomposition of this compound is characterized by a single


-order reaction[5], driven by the instability of the nitro group. The mechanism proceeds via the following cascade:
  • Nitro-Nitrite Rearrangement: At elevated temperatures, the

    
     bond undergoes a highly energetic rearrangement to a nitrite ester (
    
    
    
    ).
  • Homolytic Cleavage: The weak

    
     bond breaks homolytically, releasing highly reactive 
    
    
    
    and
    
    
    radicals.
  • C-F Bond Cleavage: The radical-rich environment promotes hydrogen abstraction from the biphenyl rings. These protons react immediately with the ortho-fluorine substituent, resulting in the elimination of gaseous HF[4].

  • Exothermic Charring: The remaining biphenyl radicals rapidly recombine and polymerize, forming a dense carbonaceous char. This polymerization is responsible for the massive exothermic spike observed in the DSC thermogram.

Mechanism Molecule This compound Heat Thermal Stress Molecule->Heat Rearrange Nitro-Nitrite Shift Heat->Rearrange Radical Homolytic Cleavage Heat->Radical Rearrange->Radical HF HF Gas Evolution Radical->HF H-abstraction Char Exothermic Charring Radical->Char Recombination HF->Char

Fig 2: Mechanistic thermal decomposition pathway of fluoronitroaromatics.

Scale-Up and Process Safety Implications

Translating benchtop thermal data to plant-scale manufacturing requires rigorous kinetic modeling. Because heat dissipation scales with surface area, while heat generation scales with volume, large reactors are inherently more dangerous than DSC crucibles.

  • Time to Maximum Rate (

    
    ):  Using the Arrhenius parameters (
    
    
    
    and
    
    
    ) derived from the ARC data, we calculate the
    
    
    . For fluoronitroaromatics, the rule of thumb is to establish a Maximum Allowable Temperature (MAT) that guarantees a
    
    
    of at least 24 hours.
  • The 50°C Rule: In the absence of full adiabatic data, process chemists must operate at least 50°C below the

    
     determined by the DSC screening. If this compound exhibits a 
    
    
    
    of 260°C, the absolute maximum processing temperature must never exceed 210°C.

Failure to adhere to these kinetic boundaries will result in an uncontrollable thermal runaway, leading to reactor overpressurization from HF and NOx off-gassing, and catastrophic vessel failure.

References

1.1 2.2 3.4 4.5 5.3

Sources

Technical Guide: Toxicological Data & Safety Handling of 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological profile, safety handling protocols, and chemical context of 2-Fluoro-4-nitrobiphenyl (CAS 391-04-8) .

Executive Summary

This compound is a biaryl research intermediate used primarily in the synthesis of pharmaceutical scaffolds and organic electronic materials. While specific toxicological datasets for this precise isomer are limited, it possesses the structural pharmacophore of nitrobiphenyls , a class of compounds with established genotoxic and carcinogenic potential.

This guide adopts the Precautionary Principle : in the absence of compound-specific LD50 or carcinogenicity data, this substance must be handled as a suspected human carcinogen and mutagen (Occupational Exposure Band 4/5) due to its metabolic relationship to 4-aminobiphenyl (a known bladder carcinogen).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 2-Fluoro-4-nitro-1,1'-biphenyl
CAS Number 391-04-8Distinct from 4-nitrobiphenyl (92-93-3)
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
Physical State Solid (Crystalline)Predicted based on analogs
Melting Point ~110–120 °C (Predicted)Analog 4-nitrobiphenyl MP: 114°C
Solubility DMSO, Chloroform, MethanolInsoluble in water
SMILES [O-]c1ccc(c(F)c1)c2ccccc2

Toxicological Assessment

Critical Note: Direct experimental data for CAS 391-04-8 is scarce. The following assessment relies on Read-Across Toxicology from the structural parent, 4-nitrobiphenyl, and metabolic principles of fluorinated nitroaromatics.

Metabolic Activation & Genotoxicity Mechanism

The primary hazard of this compound lies in its metabolic reduction. Nitro-aromatics are prodrugs for reactive intermediates.

  • Nitroreduction: The nitro group (-NO₂) is reduced by hepatic nitroreductases (CYP450) to a hydroxylamine (-NHOH).

  • Esterification: The hydroxylamine is esterified (acetylated/sulfated) to form a nitrenium ion.

  • DNA Adduct Formation: The electrophilic nitrenium ion attacks DNA bases (typically Guanine C8), leading to mutations.

Impact of Fluorine Substitution: The fluorine atom at the ortho position (C2) may alter the planarity of the biphenyl ring (increasing the torsion angle), potentially modifying the rate of N-oxidation compared to non-fluorinated analogs. However, it does not eliminate the risk of nitro-reduction.

Visualization: Metabolic Activation Pathway

MetabolicPathway Nitro This compound (Parent Compound) Hydroxylamine N-Hydroxylamine Intermediate Nitro->Hydroxylamine Reduction Nitroreductase Hepatic Nitroreductase (CYP450) Nitroreductase->Nitro Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium O-Acetylation (NAT1/NAT2) DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding (Guanine C8)

Figure 1: Predicted metabolic activation pathway leading to genotoxicity. The nitro group is the "toxicophore" requiring reduction to become active.

Hazard Classification (GHS / Read-Across)

Based on structural alerts, the following GHS classifications should be applied conservatively:

  • H351: Suspected of causing cancer (Category 2).

  • H341: Suspected of causing genetic defects.

  • H302/H312: Harmful if swallowed or in contact with skin.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[2][3]

Risk Management & Safety Protocols

Hierarchy of Controls

Handling this compound requires a strict containment strategy.[4][2][3] Reliance solely on PPE is insufficient for potential genotoxins.

SafetyHierarchy Level1 ELIMINATION / SUBSTITUTION (Use non-nitro analogs if possible) Level2 ENGINEERING CONTROLS (Glovebox or Class II Biosafety Cabinet) Level1->Level2 Level3 ADMINISTRATIVE CONTROLS (SOPs, Designated Areas, Training) Level2->Level3 Level4 PPE (Double Nitrile, Tyvek, N95/P100) Level3->Level4

Figure 2: Hierarchy of Controls for handling this compound.

Engineering Controls[13]
  • Primary Containment: All weighing and dissolution of the solid powder must occur inside a Chemical Fume Hood (face velocity > 100 fpm) or a Glovebox under negative pressure.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-aromatics can be shock-sensitive if dry and impure, though this is less common for biphenyls than toluenes; electrostatic discharge can still disperse toxic dust.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Body: Tyvek® lab coat or disposable coveralls to prevent clothing contamination.

Decontamination Protocol
  • Solvent: this compound is lipophilic. Do not use water initially.

  • Step 1: Wipe surfaces with a paper towel soaked in Acetone or Ethanol to solubilize the residue.

  • Step 2: Wash the surface with a detergent solution (soap and water) to remove the solvent residue.

  • Verification: UV light (254 nm) can often visualize biphenyl residues (fluorescence) to confirm cleaning efficacy.

Synthesis & Application Context

Common Synthesis Route (Suzuki-Miyaura Coupling)

Researchers often synthesize this compound via palladium-catalyzed cross-coupling. This route avoids the use of highly explosive nitration mixtures on the biphenyl core.

Reaction Scheme: 1-Bromo-2-fluoro-4-nitrobenzene + Phenylboronic acid → this compound

Key Safety Note for Synthesis:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Potassium Carbonate (K₂CO₃).

  • Solvent: Dioxane/Water or Toluene/Water.

  • Hazard: The starting material (1-Bromo-2-fluoro-4-nitrobenzene) is a severe skin irritant and lachrymator. The product must be purified via column chromatography; silica gel dust contaminated with the product is a major inhalation risk. Wet-pack columns to minimize dust.

Applications
  • Medicinal Chemistry: Precursor to 2-Fluoro-4-aminobiphenyl , a scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) related to Flurbiprofen, though Flurbiprofen itself carries the fluorine on the phenylacetic acid ring.

  • Materials Science: Used as an electron-deficient acceptor unit in organic light-emitting diodes (OLEDs) or liquid crystals due to the dipole moment introduced by the nitro and fluoro groups.

Emergency Response Framework

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is labored, administer oxygen.[4][2] Medical observation for 48h is recommended to monitor for methemoglobinemia (rare but possible with nitro-aromatics).
Skin Contact Do not scrub (increases absorption). Wash gently with polyethylene glycol (PEG 300) or copious soap and water for 15 minutes.
Eye Contact Rinse with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist.
Spill (Solid) Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a hazardous waste container.
Fire Use dry chemical, CO₂, or foam. Do not inhale smoke ; combustion produces toxic Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).

References

  • National Toxicology Program (NTP). Report on Carcinogens, 15th Edition: 4-Nitrobiphenyl. U.S. Department of Health and Human Services. Available at: [Link] (Accessed Oct 2023).

  • European Chemicals Agency (ECHA). Substance Information: Biphenyl-4-ylamine (4-Aminobiphenyl). (Metabolic metabolite reference). Available at: [Link]

  • PubChem. Compound Summary for CID 160871079 (Related Isomer Data). National Library of Medicine. Available at: [Link] (Used for functional group toxicity read-across).

Sources

An In-depth Technical Guide to 2-Fluoro-4-nitrobiphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls in Modern Chemistry

2-Fluoro-4-nitrobiphenyl is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with both a fluorine atom and a nitro group, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of the fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and the Advent of Aryl-Aryl Coupling Reactions

While a singular, definitive report on the initial "discovery" of this compound is not readily apparent in the historical literature, its existence is a direct consequence of the development of powerful carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. The synthesis of biphenyls, once a significant challenge, became more accessible with the advent of reactions like the Ullmann, Gomberg-Bachmann, and later, the Suzuki coupling.

The Ullmann reaction , first reported by Fritz Ullmann and Jean Bielecki in 1901, involved the copper-promoted coupling of two aryl halides to form a biaryl. This reaction, though often requiring harsh conditions such as high temperatures, was a foundational method for creating biphenyl structures.[4][5][6] The presence of electron-withdrawing groups, such as a nitro group, on the aryl halide could facilitate this reaction.[4]

The Gomberg-Bachmann reaction , developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924, provided an alternative route to biaryls via the reaction of a diazonium salt with an aromatic compound.[7] This method, while sometimes suffering from low yields due to side reactions, expanded the toolkit for synthesizing unsymmetrical biphenyls.[7]

The later development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki reaction , revolutionized the synthesis of biaryls.[8][9][10] The Suzuki coupling, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium complex, offers high yields, mild reaction conditions, and excellent functional group tolerance, making it a preferred method in modern organic synthesis.[8][9][10][11][12] The synthesis of fluorinated nitrobiphenyls, including this compound, has been successfully achieved using this methodology.[13]

Synthetic Methodologies: A Practical Approach

The synthesis of this compound can be approached through several key retrosynthetic disconnections, primarily relying on the aforementioned aryl-aryl coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Suzuki Coupling: The Modern Workhorse

The Suzuki-Miyaura cross-coupling reaction is arguably the most efficient and versatile method for preparing this compound.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants reactant1 2-Fluoro-4-nitrophenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst + reactant2 Bromobenzene reactant2->catalyst + product This compound catalyst->product Suzuki Coupling base Base (e.g., Na₂CO₃) base->catalyst

A representative Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol (Illustrative):

  • To a reaction vessel, add 2-fluoro-4-bromonitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of toluene and water) is added.

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

The causality behind these steps lies in creating an oxygen-free environment to protect the palladium(0) catalyst from oxidation. The base is crucial for the transmetalation step in the catalytic cycle. The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Ullmann Condensation: The Classic Approach

The Ullmann condensation offers a more traditional route, particularly for large-scale synthesis where cost of reagents is a primary concern.[4][6]

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants reactant1 1-Bromo-2-fluoro-4-nitrobenzene catalyst Copper (Cu) reactant1->catalyst + reactant2 Benzene reactant2->catalyst + product This compound catalyst->product Ullmann Condensation (High Temperature)

A representative Ullmann condensation for the synthesis of this compound.

Experimental Protocol (Illustrative):

  • In a high-temperature reaction vessel, a mixture of 1-bromo-2-fluoro-4-nitrobenzene and a large excess of benzene is prepared.

  • Activated copper powder is added to the mixture.

  • The reaction is heated to a high temperature (often >200 °C) under an inert atmosphere for several hours.

  • After cooling, the reaction mixture is filtered to remove the copper and copper salts.

  • The excess benzene is removed by distillation.

  • The resulting crude product is purified by recrystallization or column chromatography.

The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. The use of an excess of the arene component is common to drive the reaction towards the desired product.

Gomberg-Bachmann Reaction: A Diazonium-Based Method

This method provides a pathway from an amino-substituted precursor.

Reaction Scheme:

Gomberg_Bachmann cluster_reactants Reactants reactant1 2-Fluoro-4-nitroaniline reagent1 NaNO₂ / HCl reactant1->reagent1 Diazotization reactant2 Benzene product This compound reactant2->product intermediate Diazonium Salt Intermediate reagent1->intermediate intermediate->product Coupling with Benzene

A representative Gomberg-Bachmann reaction for the synthesis of this compound.

Experimental Protocol (Illustrative):

  • 2-Fluoro-4-nitroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • This cold diazonium salt solution is then slowly added to a vigorously stirred mixture of benzene and an aqueous solution of a base (e.g., sodium hydroxide).

  • The reaction is allowed to proceed for several hours, often with the evolution of nitrogen gas.

  • The organic layer is separated, washed with water, and dried.

  • The solvent is evaporated, and the crude product is purified.

The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The base in the coupling step neutralizes the acid and facilitates the radical-mediated coupling reaction.

Physicochemical and Spectroscopic Properties

The properties of this compound are tabulated below. It is important to note that while specific experimental data for this exact compound is not widely published, properties can be inferred from closely related analogues and computational predictions.

PropertyValueSource/Analogue
Molecular Formula C₁₂H₈FNO₂-
Molecular Weight 217.19 g/mol -
Appearance Likely a pale yellow solidAnalogy with nitrobiphenyls
Melting Point Not widely reported-
Boiling Point Not widely reported-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene); Insoluble in waterGeneral property of similar compounds
¹H NMR Aromatic protons expected in the range of 7.0-8.5 ppm with complex splitting patterns due to H-F and H-H coupling.Inferred from similar structures[14][15]
¹³C NMR Aromatic carbons expected in the range of 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.Inferred from similar structures[14][15]
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electronic environment.General principle for fluoroaromatics
Mass Spectrometry Molecular ion peak (M+) at m/z 217.05.Calculated

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and often biologically active molecules.[1][16] The presence of the nitro group provides a synthetic handle for further transformations, most commonly reduction to an amine. This amino group can then be elaborated into a wide variety of functional groups and heterocyclic systems. The fluorine atom, as previously mentioned, is often incorporated to enhance the pharmacological profile of a drug candidate.[2][3]

Intermediate in the Synthesis of Bioactive Compounds

This compound can serve as a key intermediate in the synthesis of pharmaceuticals. For instance, the corresponding amine, 2-fluoro-4-aminobiphenyl, can be a precursor for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, which contains the 2-fluorobiphenyl moiety.[11][17][18]

Precursor for Heterocyclic Synthesis

The 2-fluoro-4-aminobiphenyl derivative can be used in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. The amino group can act as a nucleophile to form amides, ureas, or participate in reactions to construct rings such as quinolines, quinoxalines, or benzodiazepines.

Role in Materials Science

Fluorinated biphenyls are also of interest in materials science for the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine can influence the packing of molecules in the solid state and tune the electronic properties, which are critical for these applications.[13]

Conclusion

This compound, while not a household name, represents a class of strategically important molecules in modern organic synthesis. Its history is intertwined with the development of powerful carbon-carbon bond-forming reactions. The availability of robust synthetic methods, particularly the Suzuki coupling, has made this and related compounds readily accessible. Its true significance is realized in its application as a versatile intermediate, enabling the synthesis of a wide array of complex molecules with potential applications in medicine and materials science. The continued exploration of fluorinated biphenyls is expected to yield novel compounds with enhanced properties and functions.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Guidechem. (2024, October 10). What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?
  • ChemicalBook. (n.d.). 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-nitrophenol 99 403-19-0.
  • EPA. (2025, October 15). 2-Fluoro-4-nitrophenol Properties.
  • Wikipedia. (n.d.). Gomberg–Bachmann reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to 2-Fluoro-4-Nitrotoluene: Properties, Applications, and Market Feasibility.
  • Chemours. (n.d.). Fluorointermediates Industries and Applications.
  • Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • ChemicalBook. (n.d.). 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum.
  • All About Drugs. (2018, September 20). 4-(2-fluoro-4-nitrophenyl)morpholine.
  • Moodle@Units. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.
  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). CN106986774A - A kind of preparation method of 2 nitrobiphenyl.
  • Guidechem. (2021, January 5). How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications - FAQ.
  • Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl.
  • Ossila. (n.d.). 2-Fluorobiphenyl | CAS Number 321-60-8.
  • ResearchGate. (2009, November 25). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl.
  • CymitQuimica. (n.d.). CAS 394-41-2: 3-Fluoro-4-nitrophenol.
  • International Journal of ChemTech Research. (2009, September 30). Significance of Fluorine in Medicinal Chemistry: A Review.
  • ChemicalBook. (n.d.). 2-Fluoro-4-nitrophenol synthesis.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF.
  • ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.
  • Oriental Journal of Chemistry. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Proceedings of the Japan Academy, Series B. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
  • OperaChem. (2025, January 21). Ullmann coupling: the first publication.
  • Benchchem. (n.d.). Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Journal of the Chemical Society D: Chemical Communications. (n.d.). Gomberg–Bachman reactions using primary nitrosamines as substrates.
  • EPA. (n.d.). 4-Nitrobiphenyl.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Molecules. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Enamine. (2022, October 13). What's Going On With Fluorine In 2022?
  • NSF PAR. (2022, August 5). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal.

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Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies Involving 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Experimental Protocols

Executive Summary & Substrate Topology

In modern drug discovery and materials science, polyfunctionalized biaryls are highly sought-after scaffolds. 2-Fluoro-4-nitrobiphenyl presents a fascinating synthetic dichotomy: it is both a valuable synthetic target generated via traditional carbon-halogen (C–Br) activation, and a highly versatile electrophile for downstream functionalization via cutting-edge denitrative (C–NO₂) cross-coupling[1].

The electronic topology of this compound dictates its reactivity. The strong electron-withdrawing nature of the nitro group makes the molecule incompatible with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents), which leads to undesired Meisenheimer complex formation or nitro-reduction[2]. Consequently, the mild, chemoselective conditions of the Suzuki-Miyaura coupling are the gold standard for manipulating this scaffold[3].

This application note details the causality behind catalyst selection, provides self-validating experimental protocols, and explores the dual role of this compound in advanced cross-coupling methodologies.

Mechanistic Pathways & Catalytic Design

The functionalization of fluorinated nitroarenes depends entirely on the chosen catalyst system and the bond dissociation energies of the reactive sites.

  • C–Br Activation (Synthesis): The synthesis of this compound relies on the coupling of 1-bromo-2-fluoro-4-nitrobenzene with phenylboronic acid. Palladium(0) preferentially inserts into the weaker C–Br bond at mild temperatures, leaving the C–F and C–NO₂ bonds intact[4].

  • C–NO₂ Activation (Downstream Denitration): The direct utilization of nitroarenes as electrophiles circumvents the need to pre-synthesize aryl halides, drastically improving atom economy[5]. The oxidative addition of Pd(0) into the inert C–NO₂ bond requires highly sterically hindered, electron-rich ligands (such as BrettPhos or specialized N-heterocyclic carbenes)[6]. The strong

    
    -donating ability of these ligands raises the HOMO of the Pd center, facilitating charge transfer into the LUMO of the nitroarene[1]. Crucially, the inductive electron-withdrawing effect of the meta-fluorine atom further lowers the substrate's LUMO, synergistically accelerating this difficult oxidative addition.
    
  • C–F Activation: While palladium-catalyzed C–F bond arylation typically occurs ortho to a nitro group[7], the meta relationship in this compound makes defluorinative coupling highly challenging, rendering denitration the dominant downstream pathway.

Reaction Pathway Visualization

Pathways A 1-Bromo-2-fluoro-4-nitrobenzene + Phenylboronic Acid B This compound (Core Intermediate) A->B Standard Suzuki Pd(PPh3)4, Mild Base C 2-Fluoro-4-aryl-biphenyl (Denitrative Cross-Coupling) B->C Denitrative Suzuki Pd(acac)2, BrettPhos D 2-Aryl-4-nitrobiphenyl (Defluorinative Cross-Coupling) B->D C-F Activation Pd/NHC (Emerging)

Pathways for synthesis and functionalization of this compound.

Denitrative Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n OA Pd(II) Oxidative Addition Pd0->OA + Nitroarene - NO2(-) TM Pd(II) Trans- metalation OA->TM + Ar-B(OH)2 + Base RE Pd(II) Reductive Elimination TM->RE Isomerization RE->Pd0 - Biaryl Product

Catalytic cycle for denitrative Suzuki-Miyaura cross-coupling.

Quantitative Data Matrix

The following table summarizes the optimized parameters for manipulating the this compound scaffold across different cross-coupling paradigms[8].

Reaction PhaseElectrophileCatalyst / Ligand SystemBase / SolventTempTypical Yield
Synthesis (C–Br) 1-Bromo-2-fluoro-4-nitrobenzenePd(PPh₃)₄ (5 mol%)Na₂CO₃ / PhMe:EtOH:H₂O80 °C85–95%
Denitrative (C–NO₂) This compoundPd(acac)₂ / BrettPhosK₃PO₄ / 1,4-Dioxane130 °C70–84%
Defluorinative (C–F) This compoundPd(OAc)₂ / NHC (ImPy)Cs₂CO₃ / Toluene120 °C40–60%

Experimental Protocols

Protocol A: Synthesis of this compound (C–Br Activation)

This protocol leverages a biphasic solvent system to facilitate the coupling of the organic electrophile with the inorganic base, utilizing ethanol as a phase-transfer agent[9].

Reagents:

  • 1-Bromo-2-fluoro-4-nitrobenzene (10.0 mmol)

  • Phenylboronic acid (12.0 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (20.0 mmol, 2.0 equiv)

  • Toluene / Ethanol / Water (2:1:1 v/v/v, 40 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL Schlenk flask with 1-bromo-2-fluoro-4-nitrobenzene, phenylboronic acid, and Pd(PPh₃)₄.

  • Degassing (Critical Causality): Add the Toluene/EtOH/H₂O mixture. Degas the biphasic solution via three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes the phosphine ligands to phosphine oxides, terminating the active Pd(0) catalytic cycle.

  • Reaction: Add Na₂CO₃ under a positive flow of Argon. Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.

  • Validation & QC: Monitor via TLC (Hexanes:EtOAc 9:1). The starting bromide should be fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield this compound as a pale yellow solid.

Protocol B: Denitrative Suzuki-Miyaura Coupling (C–NO₂ Activation)

This advanced protocol utilizes the nitro group as a traceless pseudohalide. The use of a bulky dialkylbiaryl phosphine (BrettPhos) is mandatory to force the formation of a highly reactive monoligated Pd(0) species[1].

Reagents:

  • This compound (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetylacetonate [Pd(acac)₂] (0.05 mmol, 5 mol%)

  • BrettPhos (0.10 mmol, 10 mol%)

  • Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O) (3.0 mmol, 3.0 equiv)

  • 18-Crown-6 (0.10 mmol, 10 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the high temperatures and sensitivity of the monoligated Pd(0) intermediate, assemble the reaction in an Argon-filled glovebox.

  • Reagent Mixing: In an oven-dried 15 mL pressure vial, combine this compound, 4-methoxyphenylboronic acid, Pd(acac)₂, BrettPhos, K₃PO₄·H₂O, and 18-Crown-6.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Causality: 18-Crown-6 is added to sequester the potassium cation. This significantly increases the solubility and nucleophilicity of the phosphate anion in dioxane, which is critical for accelerating the transmetalation step of the sterically hindered Pd(II) intermediate[1].

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 130 °C for 24 hours.

  • Validation & QC: Analyze an aliquot via GC-MS. The mass spectrum should confirm the extrusion of the NO₂ group (loss of 46 Da) and the formation of the biaryl product.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite, eluting with dichloromethane (20 mL). Concentrate the filtrate.

  • Purification: Purify via flash column chromatography to isolate the fluorinated terphenyl derivative.

References

  • [2] 2-Fluoro-4-nitrophenylboronic acid | Benchchem.

  • [7] Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions | ResearchGate.

  • [3] Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs.

  • [4] 2-Fluoro-4-nitrophenylboronic acid | Benchchem.

  • [1] Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis.

  • [8] A Comparative Analysis: 2-Nitrophenylboronic Acid in Traditional Suzuki-Miyaura Coupling versus Novel Denitrative Cross-Coupling | Benchchem.

  • [5] Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling | RSC Publishing.

  • [6] Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes | RSC Publishing.

Sources

use of 2-Fluoro-4-nitrobiphenyl in liquid crystal synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Fluorinated Liquid Crystal Mesogens Using 2-Fluoro-4-nitrobiphenyl

Executive Summary

This compound (CAS: 2993-71-7) serves as a critical scaffold in the synthesis of high-performance liquid crystals (LCs), particularly for Active Matrix (TFT) and ferroelectric displays. Its structural value lies in the lateral fluorine substituent , which disrupts molecular packing to lower melting points without destroying the mesophase, and the nitro group , a versatile precursor for polar "head" groups (e.g., isothiocyanates, cyanides).

This guide details the protocol for converting this compound into a 4-isothiocyanato-4'-alkyl-2-fluorobiphenyl mesogen. This class of LCs is prized for high birefringence (


) and low rotational viscosity, essential for rapid-response photonic devices.

Chemical Rationale & Strategic Design

The Lateral Fluorine Effect

In liquid crystal design, the introduction of a lateral fluorine atom (at the 2- or 3-position of the biphenyl core) offers two distinct advantages over non-fluorinated analogues:

  • Melting Point Depression: The steric bulk of the fluorine atom (

    
     Å) creates a "molecular bump" that prevents efficient crystalline packing, significantly lowering the melting point (
    
    
    
    ) and broadening the nematic operating range.
  • Dielectric Tuning: The high electronegativity of fluorine introduces a transverse dipole moment. Depending on the position relative to the principal molecular axis, this can be used to fine-tune the dielectric anisotropy (

    
    ), a critical parameter for switching voltage.
    
Synthetic Logic: The "Head-to-Tail" Construction

The synthesis utilizes the electronic disparity between the two rings of this compound:

  • Ring A (Nitro-substituted): Electron-deficient due to the strong withdrawing effects of

    
     and 
    
    
    
    . It is deactivated toward electrophilic substitution.
  • Ring B (Unsubstituted): Electron-rich relative to Ring A.

  • Consequence: Electrophilic bromination occurs exclusively at the 4'-position (Ring B), allowing for precise "tail" attachment via cross-coupling, while the nitro group on Ring A is reserved for "head" functionalization.

Experimental Protocol

Workflow Overview
  • Regioselective Bromination: Installation of a reactive handle at the 4'-position.

  • Suzuki-Miyaura Coupling: Attachment of the hydrophobic alkyl tail.

  • Nitro Reduction: Activation of the polar head group precursor.

  • Isothiocyanation: Formation of the final nematogenic core.

Step 1: Regioselective Bromination

Objective: Synthesize 4'-bromo-2-fluoro-4-nitrobiphenyl.

  • Reagents: this compound (1.0 eq), Bromine (

    
    , 1.1 eq), Iron powder (cat.), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve this compound in DCM (5 mL/g) in a round-bottom flask. Add catalytic iron powder (5 mol%).

    • Cool to 0°C. Add

      
       dropwise over 30 minutes to control the exotherm.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The deactivated nitro-ring forces substitution to the 4'-position of the phenyl ring.[1]

    • Quench: Add saturated

      
       to neutralize excess bromine.
      
    • Workup: Extract with DCM, wash with brine, dry over

      
      . Recrystallize from ethanol.
      
  • Checkpoint:

    
    -NMR should show a symmetric 
    
    
    
    pattern for the brominated ring, distinct from the complex splitting of the fluoro-nitro ring.
Step 2: Suzuki-Miyaura Cross-Coupling (Tail Attachment)

Objective: Synthesize 4'-pentyl-2-fluoro-4-nitrobiphenyl.

  • Reagents: 4'-bromo-2-fluoro-4-nitrobiphenyl (1.0 eq), Pentylboronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    
    (2M aq), Toluene/Ethanol (4:1).
  • Procedure:

    • Degas solvents with

      
       for 20 minutes (Critical for catalyst life).
      
    • Combine aryl bromide, boronic acid, and base in the solvent mix.

    • Add Pd catalyst under inert atmosphere.

    • Reflux at 90°C for 12 hours.

    • Workup: Filter through Celite to remove Pd black. Extract with EtOAc. Purify via silica gel column chromatography (Hexane eluent).

Step 3: Reduction of Nitro Group

Objective: Synthesize 4-amino-4'-pentyl-2-fluorobiphenyl.

  • Reagents: Nitro precursor,

    
     (5.0 eq), Ethanol/HCl.
    
  • Procedure:

    • Dissolve precursor in Ethanol.[2] Add

      
       followed by conc. HCl (dropwise).
      
    • Heat to 70°C for 2 hours.

    • Workup: Neutralize with NaOH (aq) to pH 9. Extract the free amine with ether.

    • Note: The amine is sensitive to oxidation; proceed immediately to Step 4 or store under Argon.

Step 4: Isothiocyanation (The Mesogenic Head)

Objective: Synthesize 4-isothiocyanato-4'-pentyl-2-fluorobiphenyl (Final LC).

  • Reagents: Amine precursor, Thiophosgene (

    
    , 1.1 eq), 
    
    
    
    ,
    
    
    /Water biphasic system.
  • Safety Warning: Thiophosgene is highly toxic. Use strictly in a fume hood with a caustic scrubber.

  • Procedure:

    • Prepare a biphasic mixture of the amine in DCM and

      
       in water at 0°C.
      
    • Add Thiophosgene dropwise with vigorous stirring.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Workup: Separate organic layer, wash with water, dry over

      
      .
      
    • Purification: Recrystallize from hexane. The product should be a white or pale yellow crystalline solid.

Visualization & Data

Synthesis Pathway Diagram

LCSynthesis cluster_logic Structure-Property Engineering Start This compound (Core Scaffold) Step1 4'-Bromo-2-fluoro- 4-nitrobiphenyl Start->Step1 Br2, Fe (Regioselective Bromination) Step2 4'-Pentyl-2-fluoro- 4-nitrobiphenyl Step1->Step2 Pentylboronic Acid Pd(0) Suzuki Coupling Step3 4-Amino-4'-pentyl- 2-fluorobiphenyl Step2->Step3 SnCl2 / HCl Nitro Reduction Final 4-Isothiocyanato-4'-pentyl- 2-fluorobiphenyl (Final Mesogen) Step3->Final CSCl2 Thiophosgenation Prop1 Lateral F: Lowers Tm Prop2 NCS Group: High Birefringence

Caption: Four-stage synthetic pathway transforming the nitro-scaffold into a functional liquid crystal mesogen.

Comparative Property Analysis

The table below illustrates the impact of the lateral fluorine and isothiocyanate group on the physical properties of the biphenyl core.

PropertyNon-Fluorinated Analogue (4-Pentyl-4'-cyanobiphenyl, 5CB)Target Molecule (Fluorinated Isothiocyanate)Impact of Modification
Melting Point (

)
~24°C< 20°C (Typical)F-atom disrupts packing, lowering

.
Birefringence (

)
~0.18~0.30 - 0.35-NCS group extends

-conjugation significantly.
Viscosity (

)
ModerateLowF-atom reduces intermolecular friction.
Dielectric Anisotropy Positive (+13)Positive (+10 to +15)F-dipole contributes to anisotropy.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

  • Hird, M. (2007). Fluorinated Liquid Crystals – Properties and Applications. Chemical Society Reviews.

  • Liao, Y. M., et al. (2006). Synthesis and mesomorphic properties of fluoro and isothiocyanato biphenyl tolane liquid crystals. Liquid Crystals.[3][4]

  • Seed, A. J. (2007). Synthesis of self-organizing semiconducting materials. Chemistry of Materials (General reference for bromination regioselectivity in deactivated systems).

  • BenchChem. Application Notes: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole (Analogous coupling protocols).

Sources

Application Note: 2-Fluoro-4-nitrobiphenyl as a Strategic Intermediate for Pharmaceutical Synthesis

[1]

Executive Summary

2-Fluoro-4-nitrobiphenyl is a high-value fluorinated biaryl scaffold widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the 2-arylpropionic acid class (profens).[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the nitro group serves as a masked nitrogen or halide handle (via diazonium chemistry), while the fluorine atom at the ortho position provides metabolic stability and conformational bias essential for pharmacodynamic efficacy.

This guide details the specific protocols for transforming this compound into Flurbiprofen , a potent NSAID.[1][2][3] We focus on the "Nitro-to-Bromo" conversion pathway, which is the industry-standard route for accessing the requisite electrophilic intermediates.[1]

Scientific Foundation: The Fluorine Effect

Metabolic Stability and Bioisosterism

In medicinal chemistry, the incorporation of fluorine into the biphenyl core of Flurbiprofen is not merely structural but functional. The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism.[1]

  • Metabolic Blockade: The fluorine atom at the 2-position blocks metabolic hydroxylation at that site, diverting metabolism to less critical positions or slowing clearance [1].[1]

  • Conformational Lock: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) forces the two phenyl rings to twist out of planarity (dihedral angle ~45-60°). This non-planar conformation is critical for binding to the Cyclooxygenase (COX) active site [2].

Synthetic Versatility of the Nitro Handle

The 4-nitro group is a versatile "linchpin" substituent.[1] It activates the ring for nucleophilic aromatic substitution (if needed) but, more importantly, serves as a precursor to the amine. The amine can be converted via Sandmeyer chemistry to a bromide, iodide, nitrile, or hydroxyl group, allowing for diverse downstream coupling reactions.[1]

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway converting this compound into the Flurbiprofen scaffold.

FlurbiprofenSynthesisStartThis compound(Starting Material)Amine2-Fluoro-4-aminobiphenyl(Intermediate A)Start->AmineReduction(H2, Pd/C)Bromo4-Bromo-2-fluorobiphenyl(Key Electrophile)Amine->BromoSandmeyer Rxn(NaNO2, CuBr)FlurbiprofenFlurbiprofen(Final API)Bromo->FlurbiprofenMetal-Catalyzed Coupling(Mg/CoCl2 or Pd)

Figure 1: Strategic workflow for the conversion of this compound to Flurbiprofen.[1][3]

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Convert this compound to 2-Fluoro-4-aminobiphenyl without defluorination.[1]

Safety Prerequisite: Hydrogen gas is highly flammable. Ensure proper grounding and use a blast shield.

Materials:

  • This compound (10.0 g, 46.0 mmol)[1]

  • 10% Palladium on Carbon (Pd/C) (0.5 g, 5 wt% loading)

  • Methanol (100 mL)

  • Hydrogen balloon or hydrogenation shaker (Parr)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask (or Parr bottle), dissolve 10.0 g of this compound in 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Balloon Method:[1] Purge the flask with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (1 atm) at Room Temperature (RT) for 4-6 hours.

    • Parr Shaker: Pressurize to 30 psi H2. Shake for 2 hours.

  • Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Fluoro-4-aminobiphenyl as an off-white solid.[1]

    • Expected Yield: 8.2 - 8.5 g (95-98%).[1]

    • Purity Check: HPLC >98%.[3]

Protocol B: Sandmeyer Bromination

Objective: Convert 2-Fluoro-4-aminobiphenyl to 4-Bromo-2-fluorobiphenyl.[1] This is the "Gatekeeper" intermediate for Flurbiprofen synthesis.

Mechanism: Diazotization followed by radical-nucleophilic substitution.[1][4]

Materials:

  • 2-Fluoro-4-aminobiphenyl (8.0 g, 42.7 mmol)[1]

  • Sodium Nitrite (NaNO2) (3.5 g, 51.2 mmol)

  • Hydrobromic Acid (48% aq) (30 mL)

  • Copper(I) Bromide (CuBr) (6.7 g, 47.0 mmol)

  • Water/Ice[5]

Procedure:

  • Diazotization:

    • Suspend the amine (8.0 g) in 30 mL of 48% HBr and 20 mL water. Cool the mixture to 0–5°C in an ice/salt bath.

    • Dissolve NaNO2 (3.5 g) in 10 mL water. Add this solution dropwise to the amine suspension, maintaining temperature <5°C. Stir for 30 mins. The solution should become clear/yellowish (diazonium salt formation).

  • Substitution:

    • In a separate vessel, dissolve CuBr (6.7 g) in 15 mL of 48% HBr. Heat this solution to 60°C.

    • Slowly add the cold diazonium solution to the hot CuBr solution. Caution: Vigorous evolution of nitrogen gas will occur.

  • Completion: Stir at 70°C for 1 hour until gas evolution ceases.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with saturated NaHCO3 (to neutralize acid) and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via silica gel column chromatography (100% Hexanes) to isolate the product.

    • Product: 4-Bromo-2-fluorobiphenyl (White crystalline solid).[1]

    • Expected Yield: 8.5 - 9.0 g (80-85%).[1]

Protocol C: Coupling to Flurbiprofen (Grignard Method)

Objective: Install the propionic acid tail using the aryl bromide.

Materials:

  • 4-Bromo-2-fluorobiphenyl (5.0 g, 19.9 mmol)[1]

  • Magnesium turnings (0.55 g, 22.0 mmol)

  • Sodium 2-bromopropionate (3.8 g, 21.0 mmol)[1]

  • Cobalt(II) Chloride (CoCl2) (catalytic amount)

  • THF (Anhydrous)[2]

Procedure:

  • Grignard Formation: Prepare the Grignard reagent by refluxing 4-Bromo-2-fluorobiphenyl with Mg turnings in anhydrous THF (20 mL) initiated with a crystal of iodine.[1]

  • Coupling: Cool the Grignard solution to 0°C. Add CoCl2 (5 mol%). Slowly add Sodium 2-bromopropionate.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Hydrolysis: Quench with dilute HCl. Extract with Ethyl Acetate.

  • Isolation: The organic layer contains Flurbiprofen.[3] Extract into 1M NaOH (separating from non-acidic impurities), then acidify the aqueous layer with HCl to precipitate pure Flurbiprofen [3].

Analytical Quality Control

ParameterSpecificationMethod
Appearance Yellow to Off-white Crystalline PowderVisual Inspection
Purity ≥ 98.0%HPLC (C18, ACN:Water gradient)
Melting Point 52 - 56 °CCapillary Method
Moisture ≤ 0.5%Karl Fischer Titration
Identity Conforms to Structure1H-NMR (DMSO-d6), IR

Troubleshooting & Optimization

  • Defluorination: During Protocol A (Reduction), if reaction temperature exceeds 50°C or if Pd/C loading is too high (>10%), minor defluorination may occur.[1] Solution: Use mild pressure (balloon) and keep T < 30°C.

  • Diazonium Stability: In Protocol B, if the diazonium salt decomposes before reacting with CuBr, phenol byproducts will form.[1] Solution: Ensure the diazonium solution is kept strictly at 0-5°C and added slowly to the CuBr.

  • Grignard Initiation: Aryl fluorides can sometimes passivate Mg surfaces. Solution: Use "Rieke Magnesium" or activate standard turnings with 1,2-dibromoethane if initiation is sluggish.[1]

References

  • Metabolic Stability of Fluorinated Drugs

    • Title: Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life.[1][6]

    • Source: Wiley / PubMed (2014)
    • URL:[Link]

  • Flurbiprofen Synthesis via Suzuki Coupling

    • Title: Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.[3]

    • Source: University of Trieste (Chemical Sciences)
    • URL:[Link]

  • Process Patent for Flurbiprofen

    • Title: Process For Preparation Of Flurbiprofen (Patent Application).[2]

    • Source: QuickCompany / Indian Patent Office[1]

    • URL:[Link]

  • Sandmeyer Reaction Overview

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.[1][4]

    • Source: Organic Chemistry Portal[1][4]

    • URL:[Link]

Technical Application Note: Regioselective Nitration of 2-Fluorobiphenyl

[1]

Abstract & Strategic Overview

The nitration of 2-fluorobiphenyl is a classic Electrophilic Aromatic Substitution (EAS) used to generate precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens. Unlike simple benzene nitration, this reaction presents a regioselectivity challenge due to the competing electronic effects of the two aromatic rings.

This protocol details the synthesis of 4'-nitro-2-fluorobiphenyl (the major isomer) via a controlled mixed-acid nitration.[1] The methodology prioritizes mono-nitration selectivity, thermal safety, and efficient isomer separation.

Key Reaction Parameters
ParameterSpecificationRationale
Substrate 2-FluorobiphenylLiquid/Low-melting solid (

C)
Reagent

/

(Mixed Acid)
Generates highly reactive nitronium ion (

)
Solvent Dichloromethane (DCM) or Acetic AnhydrideDCM acts as a heat sink;

moderates rate via acetyl nitrate formation
Temperature 0°C to 10°CPrevents dinitration and oxidation byproducts
Major Product 4'-nitro-2-fluorobiphenylKinetic and thermodynamic product on the activated ring

Mechanistic Insight & Regiochemistry

To optimize yield, one must understand the directing effects governing this biphenyl system.

  • Ring Activation Analysis:

    • Ring A (Fluorinated): The fluorine atom exerts a strong inductive withdrawing effect (

      
      ), deactivating this ring towards electrophilic attack despite its weak mesomeric donation (
      
      
      ).[1]
    • Ring B (Unsubstituted): This ring is activated relative to Ring A.[1] The (2-fluorophenyl) substituent acts as a weak electron donor to Ring B via resonance (hyperconjugation of the

      
      -system).[1]
      
    • Conclusion: The electrophile (

      
      ) preferentially attacks Ring B  (the non-fluorinated ring).
      
  • Positional Selectivity (Ortho vs. Para):

    • Attack on Ring B can occur at the ortho (2') or para (4') positions.

    • Steric Hindrance: The 2-fluoro substituent on Ring A creates a twisted conformation (dihedral angle > 0°) to minimize steric clash with protons on Ring B.[1] This steric bulk shields the ortho (2') positions of Ring B.

    • Result: The 4' (para) position is sterically accessible and electronically favorable, making 4'-nitro-2-fluorobiphenyl the dominant product (>85% selectivity typically).[1]

Diagram 1: Reaction Mechanism & Regioselectivity

NitrationMechanismSubstrate2-Fluorobiphenyl(Ring A deactivated by F)SigmaComplexSigma Complex(Resonance Stabilized on Ring B)Substrate->SigmaComplex Attack at C-4'Byproduct2'-Nitro-2-fluorobiphenyl(Minor Isomer - Steric Hindrance)Substrate->Byproduct Attack at C-2' (Slow)NitroniumNO2+ Ion(Electrophile)Nitronium->SigmaComplexProduct4'-Nitro-2-fluorobiphenyl(Major Product)SigmaComplex->Product -H+ (Re-aromatization)

Caption: Path of electrophilic attack favoring the para-position (4') of the non-fluorinated ring due to electronic activation and steric clearance.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Fluorobiphenyl (CAS: 321-60-8), >98% purity.[1]

    • Nitric Acid (

      
      ), 65-70% (Concentrated).[1]
      
    • Sulfuric Acid (

      
      ), 98% (Concentrated).
      
    • Dichloromethane (DCM), HPLC grade.

    • Sodium Bicarbonate (

      
      ), saturated aqueous solution.
      
    • Magnesium Sulfate (

      
      ), anhydrous.
      
  • Equipment:

    • 3-neck Round Bottom Flask (RBF) equipped with a thermometer and addition funnel.[1]

    • Magnetic stirrer with temperature probe.[1]

    • Ice/Salt bath (-5°C capacity).[1]

Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture[3][4]
  • In a separate beaker, cool 10 mL of conc.

    
     to 0°C.
    
  • Slowly add 5 mL of conc.

    
     dropwise with gentle stirring.
    
  • Critical: Keep temperature <10°C during mixing to prevent decomposition of nitric acid (indicated by yellow/brown fumes).[1]

Step 2: Reaction Initiation
  • Dissolve 2-fluorobiphenyl (5.0 g, 29 mmol) in 25 mL of Dichloromethane (DCM) in the 3-neck RBF.

  • Cool the solution to 0°C using an ice bath.

  • Transfer the cold nitrating mixture to the addition funnel.

  • Addition: Add the acid mixture dropwise over 30 minutes.

    • Control Point: Ensure internal temperature does not exceed 5°C. Rapid addition causes dinitration and exotherms.[1]

Step 3: Reaction Maintenance & Quench[5][3]
  • Once addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

  • Warm slowly to Room Temperature (RT) and stir for an additional 2 hours.

  • Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). Product (

    
    ) will appear distinct from starting material (
    
    
    ).[1]
  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/water with vigorous stirring.

Step 4: Workup & Isolation[1][5][6]
  • Transfer to a separatory funnel.[1][3][7] Separate the organic (DCM) layer.

  • Extract the aqueous layer once with 20 mL DCM.[1] Combine organic layers.

  • Wash Sequence:

    • Wash with

      
       (2 x 50 mL).[1]
      
    • Wash with sat.[1][2]

      
       (2 x 50 mL) until CO2 evolution ceases (neutralizes residual acid).
      
    • Wash with Brine (1 x 50 mL).[1]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a yellow solid/oil.
    
Step 5: Purification[5]
  • Recrystallization (Recommended): Dissolve the crude solid in hot Ethanol (EtOH). Cool slowly to 4°C. The 4'-nitro isomer crystallizes out as pale yellow needles.[1]

  • Filtration: Collect crystals and wash with cold hexanes.

  • Yield Expectation: 65-75% isolated yield.

Diagram 2: Experimental Workflow

WorkflowSetupSetup:2-Fluorobiphenyl in DCMCool to 0°CAdditionAddition:Dropwise Mixed Acid(HNO3/H2SO4)Temp < 5°CSetup->AdditionReactionReaction:Stir 1h @ 0°CWarm to RT (2h)Addition->ReactionQuenchQuench:Pour onto Crushed IceSeparate LayersReaction->QuenchPurificationPurification:Wash (NaHCO3)Recrystallize (EtOH)Quench->Purification

Caption: Operational workflow ensuring temperature control and effective acid removal.

Results & Analysis

Expected Analytical Data

Upon isolation of the major isomer (4'-nitro-2-fluorobiphenyl ), the following characterization data validates the structure:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

8.28 (d, 2H,

=8.8 Hz)
Protons ortho to Nitro group (on Ring B).[1]

7.70 (d, 2H,

=8.8 Hz)
Protons meta to Nitro group (on Ring B).

7.20 - 7.50 (m, 4H)
Protons on the Fluorinated Ring A (complex multiplet).
GC-MS

217

.
Molecular ion peak confirming mono-nitration.[1]
Melting Point 102 - 105 °CSharp range indicates high purity (Lit.[1] value).
Troubleshooting Guide
  • Problem: Formation of dinitrated product (

    
     262).
    
    • Cause: Temperature too high or acid concentration too strong.[1]

    • Solution: Strictly maintain <5°C during addition.[1] Reduce

      
       equivalents to 1.05 eq.
      
  • Problem: Low conversion.

    • Cause: Wet reagents or insufficient stirring (biphasic reaction).[1]

    • Solution: Use dry DCM; increase stirring speed to >600 RPM to create an emulsion.

References

  • Olah, G. A., et al. (1978). "Nitration: Methods and Mechanisms."[1][3][8] VCH Publishers.[1] (Classic text on mixed-acid nitration mechanisms).[1]

  • Taylor, R. (1990).[1][9] "Electrophilic Aromatic Substitution."[1][2][3][4][8][9][10][11][12] John Wiley & Sons.[1] (Detailed analysis of directing effects in biaryls).

  • BenchChem. (2025).[1][2][3] "Application Notes: Experimental Setup for the Nitration of Biphenyl." (Protocol adaptation basis).

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 2-Fluorobiphenyl." (Safety and physical property data).

  • ChemicalBook. (2024).[1] "Synthesis of Nitrobiphenyl Derivatives." (Melting point and spectral data verification).

(Note: Always consult the specific SDS for your batch of chemicals before proceeding. This guide assumes a standard professional laboratory environment.)

application of 2-Fluoro-4-nitrobiphenyl in organic electronics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 2-Fluoro-4-nitrobiphenyl as a Core Scaffold for High-Triplet Energy OLED Materials

Part 1: Executive Summary & Strategic Rationale

The Challenge in Blue Phosphorescence: The development of stable, high-efficiency blue phosphorescent OLEDs (PhOLEDs) remains the "holy grail" of the industry. A critical failure mode in current devices is the lack of host and transport materials with sufficiently high Triplet Energy (


) to confine blue excitons (

). Standard biphenyl-based materials (like TPD or NPB) often suffer from extended conjugation, which lowers

, leading to reverse energy transfer and efficiency roll-off.

The Solution: this compound (CAS: 391-04-8) This molecule serves as a precision-engineered building block for Fluorinated Hole Transport Materials (HTMs) and High-


 Host Materials .
  • Steric Control: The fluorine atom at the ortho (2-) position induces a significant torsion angle (

    
    ) between the phenyl rings due to steric repulsion with the protons on the adjacent ring. This "twist" disrupts 
    
    
    
    -conjugation, effectively raising the Triplet Energy (
    
    
    ) without sacrificing charge carrier mobility.
  • Electronic Tuning: The high electronegativity of fluorine inductively lowers the HOMO level, improving oxidative stability and hole-injection barriers.

  • Synthetic Versatility: The 4-nitro group acts as a "masked" amine, allowing for clean conversion to mono-amines for subsequent Buchwald-Hartwig couplings.

Part 2: Technical Specifications & Pre-Synthesis Requirements

PropertySpecification
Chemical Name This compound
CAS Number 391-04-8
Molecular Formula

Molecular Weight 217.20 g/mol
Purity Requirement

(Synthesis Grade),

(Sublimed for Device)
Key Impurity 4-Fluoro-2-nitrobiphenyl (Isomer) - Must be <0.1% as it leads to carbazole side-products.

Part 3: Detailed Experimental Protocols

Workflow Overview

The utilization of this compound typically follows a two-stage process:

  • Activation: Reduction of the nitro group to an amine.

  • Construction: Palladium-catalyzed C-N coupling to form the active semiconductor core.

Protocol A: Chemoselective Reduction to 4-Amino-2-fluorobiphenyl

Objective: To convert the nitro precursor into the active amine building block without defluorination.

Reagents:

  • This compound (10 mmol, 2.17 g)

  • Tin(II) Chloride Dihydrate (

    
    ) (50 mmol, 11.2 g)
    
  • Ethanol (50 mL) / Ethyl Acetate (50 mL)

  • Sodium Hydroxide (10% aq.)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound in a 1:1 mixture of Ethanol/Ethyl Acetate. Note: The use of EtOAc prevents solubility issues often seen with pure EtOH.

  • Addition: Add

    
     portion-wise over 10 minutes. The reaction is slightly exothermic; monitor temperature to keep 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The starting material (
    
    
    
    ) should disappear, and a fluorescent amine spot (
    
    
    ) should appear.
  • Quenching: Cool to room temperature. Pour the mixture into 100 mL of ice water.

  • Neutralization: Slowly add 10% NaOH solution until the pH reaches ~9-10. The tin salts will precipitate as a milky white solid.

  • Extraction: Filter the mixture through a Celite pad to remove tin salts. Extract the filtrate with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Hexane/Ethanol.
    
    • Yield Target: >85%

    • Product: 4-Amino-2-fluorobiphenyl (Intermediate A ).

Protocol B: Synthesis of Fluorinated Triarylamine HTM (F-TPD Analog)

Objective: To synthesize N,N'-diphenyl-N,N'-bis(2-fluorobiphenyl-4-yl)-1,1'-biphenyl-4,4'-diamine.[1]

Reagents:

  • Intermediate A (4-Amino-2-fluorobiphenyl) (2.2 eq)

  • 4,4'-Dibromobiphenyl (1.0 eq)

  • 
     (2 mol%)
    
  • Tri-tert-butylphosphine (

    
    ) (4 mol%) or XPhos
    
  • Sodium tert-butoxide (

    
    ) (3.0 eq)
    
  • Toluene (Anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cycle with Argon (

    
    ).
    
  • Loading: Add 4,4'-Dibromobiphenyl, Intermediate A , and

    
    . Add Toluene via syringe.
    
  • Catalyst Prep: In a separate vial, mix

    
     and Phosphine ligand in minimal toluene, stir for 5 mins, then inject into the main flask.
    
  • Heating: Heat to

    
     for 12 hours. The solution will turn from dark red to a fluorescent yellow/green.
    
  • Workup: Cool, filter through a silica plug (eluting with DCM), and concentrate.

  • Purification: Column chromatography (Hexane/DCM gradient).

    • Critical Step: The fluorinated product often has lower solubility than non-fluorinated analogs. Ensure the column is not overloaded.

Part 4: Mechanistic Insight & Data Visualization

Mechanism: The Ortho-Fluorine Effect

The introduction of fluorine at the 2-position is not merely for stability; it is a conformational lock .

  • Without Fluorine (Standard TPD): The biphenyl core is relatively planar (dihedral angle

    
    ). This allows extended 
    
    
    
    -conjugation, lowering the triplet energy (
    
    
    ).
  • With Fluorine (F-TPD): The steric clash between the bulky Fluorine (Van der Waals radius 1.47 Å) and the ortho-hydrogen on the adjacent ring forces the rings to twist (dihedral angle

    
    ). This breaks the conjugation, confining the exciton and raising 
    
    
    
    to
    
    
    .
Visual Workflow (DOT Diagram)

G Start This compound (CAS 391-04-8) Step1 Reduction (SnCl2 / HCl) Start->Step1 Activation Twist Steric Twist Effect (Dihedral > 45°) Start->Twist Structural Feature Inter 4-Amino-2-fluorobiphenyl (Active Amine) Step1->Inter Yield > 85% Step2 Buchwald-Hartwig Coupling Inter->Step2 + Aryl Bromide Pd Catalyst End Fluorinated HTM (High Et, Deep HOMO) Step2->End C-N Bond Formation Twist->End Resulting Property

Figure 1: Synthetic pathway transforming this compound into a high-performance Hole Transport Material (HTM), highlighting the steric twist mechanism.

Part 5: Comparative Data Analysis

The following table illustrates the impact of using the this compound scaffold compared to a standard non-fluorinated equivalent.

PropertyStandard TPD AnalogFluorinated Analog (Derived from 2-F-4-NO2)Impact on Device
HOMO Level -5.1 eV-5.4 eV Improved oxidative stability; Better hole injection from deep-work-function anodes.
LUMO Level -2.3 eV-2.6 eV Slightly improved electron blocking.
Triplet Energy (

)
2.4 eV2.8 eV Critical: Enables confinement of blue phosphorescence (FIrpic, etc.).
Glass Transition (

)


Enhanced thermal stability; longer device operational lifetime.
Solubility HighModerateRequires optimized processing solvents (e.g., Chlorobenzene instead of Toluene).

References

  • Synthesis of Fluorinated Intermediates: Smith, K., et al.[1] "A Novel Method for the Nitration of Simple Aromatic Compounds."[2] The Journal of Organic Chemistry, 63(23), 8448–8454.[2]

  • Impact of Fluorination on OPV/OLED Materials: Lee, J., et al. "Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution." RSC Advances, 2016.

  • General Buchwald-Hartwig Amination Protocols: Wolfe, J. P., et al. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions."[2] Journal of the American Chemical Society, 121(41), 9550–9561.[2] [2]

  • Fluorine in Crystal Engineering (Steric Effects): Gopinath, S., et al. "2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde." IUCrData, 2016. (Demonstrating structural orthogonality due to F/NO2 substitution).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles

Audience: Organic Chemists, Process Chemists, and Medicinal Chemistry Researchers.

Diagnostic Overview: The "Triage" Phase

Welcome to the Technical Support Center. If you are synthesizing 2-Fluoro-4-nitrobiphenyl , you are likely employing a Suzuki-Miyaura cross-coupling strategy.[1][2][3] While this reaction is robust, the specific electronic and steric architecture of your substrate—specifically the 2-fluoro-4-nitro motif—introduces unique failure modes that standard protocols often overlook.

The Standard Route:

  • Electrophile: 1-Bromo-2-fluoro-4-nitrobenzene (or the corresponding Chloride/Iodide).

  • Nucleophile: Phenylboronic acid.[4]

  • Catalyst: Pd(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos).

  • Base: Carbonate or Phosphate (Na₂CO₃, K₃PO₄).

Why This Synthesis Fails: The presence of the nitro group (para to halide) and the fluorine atom (ortho to halide) creates a "perfect storm" for competitive side reactions. The nitro group activates the ring for nucleophilic attack (SNAr), while the fluorine atom can induce steric/electronic effects that slow down transmetallation, allowing side pathways to dominate.

Critical Side Reaction Analysis

A. The "Silent Killer": Nucleophilic Aromatic Substitution (SNAr)

Symptom: Low yield of product; appearance of a phenol or ether byproduct (e.g., 2-fluoro-4-nitrophenol). Mechanism: The nitro group at the 4-position strongly withdraws electrons, activating the C-Br bond at the 1-position towards nucleophilic attack.

  • The Conflict: The base required for the Suzuki mechanism (to activate the boronic acid) can act as a nucleophile.[5]

  • Scenario: If you use strong bases (e.g., NaOH, KOtBu) or nucleophilic solvents (e.g., MeOH, EtOH) at high temperatures, the base/solvent will displace the bromide before the Palladium can oxidatively add.

  • Result: You form 2-fluoro-4-nitroalkoxybenzene or 2-fluoro-4-nitrophenol instead of the biaryl.

B. The "Stoichiometry Thief": Protodeboronation

Symptom: Excess phenylboronic acid is required; formation of benzene in the crude mixture. Mechanism: Hydrolysis of the C-B bond in phenylboronic acid.

  • Relevance: While phenylboronic acid is relatively stable, the reaction conditions (aqueous base, heat) promote its decomposition.

  • Warning: Do NOT attempt the "reverse" coupling (2-fluoro-4-nitrophenylboronic acid + bromobenzene). Electron-deficient boronic acids (like nitro-substituted ones) undergo protodeboronation extremely rapidly, often faster than the cross-coupling.

C. The "Purification Nightmare": Oxidative Homocoupling

Symptom: Presence of Biphenyl (Ph-Ph) in the product mixture. Mechanism: In the presence of Oxygen (O₂), two molecules of phenylboronic acid couple together.

  • Cause: Insufficient degassing. Pd(II) species generated by O₂ facilitate this cycle.

  • Impact: Biphenyl is non-polar and often co-elutes with your target this compound during chromatography.

D. The "Over-Reaction": Hydrodehalogenation

Symptom: Formation of 3-fluoronitrobenzene (from 1-bromo-2-fluoro-4-nitrobenzene). Mechanism: The Pd-Aryl intermediate captures a hydride source (from solvent or beta-hydride elimination of ligands) instead of transmetallating.

  • Risk Factor: Electron-poor aryl halides (like yours) are highly reactive toward oxidative addition, but if transmetallation is slow (due to steric bulk of the ortho-fluorine), the Pd-Ar species sits waiting and eventually finds a hydride.

Visualizing the Pathways

The following diagram maps the competitive landscape inside your reaction flask.

SideReactions Start Start: 1-Bromo-2-fluoro- 4-nitrobenzene OxAdd Pd(II)-Ar Complex (Oxidative Addition) Start->OxAdd Pd(0) SNAr_Prod Impurity A: 2-Fluoro-4-nitrophenol (SNAr Hydrolysis) Start->SNAr_Prod Direct Attack by Base (OH-) Competes with Pd PhBA Phenylboronic Acid Homo_Prod Impurity C: Biphenyl (Homocoupling) PhBA->Homo_Prod O2 / Pd(II) Benzene Benzene (Protodeboronation) PhBA->Benzene H2O / Base / Heat Pd_Cat Pd Catalyst TransMet Transmetallation Complex OxAdd->TransMet + PhB(OH)2 + Base Dehal_Prod Impurity B: 3-Fluoronitrobenzene (Hydrodehalogenation) OxAdd->Dehal_Prod H-Source (Solvent) Slow Transmetallation Product TARGET: This compound TransMet->Product Reductive Elimination

Figure 1: Competitive reaction pathways in the synthesis of this compound. Red paths indicate yield-loss mechanisms.

Troubleshooting Guide

Module A: Impurity Profiling & Solution Matrix
Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Start Material consumed, but low Product yield. Peak at M-Br+OH (or OR). SNAr Competition Base is too nucleophilic or solvent is participating. The Nitro group activates the C-Br bond.Switch Base: Use weak, non-nucleophilic bases like K₃PO₄ or CsF . Switch Solvent: Avoid alcohols (MeOH/EtOH). Use Dioxane/H₂O or Toluene/H₂O .
Peak at M-Br+H (Mass = Start - 79 + 1). Hydrodehalogenation Transmetallation is too slow; Pd-Ar intermediate reduces.Boost Transmetallation: Increase boronic acid equivalents (1.5 eq). Dry Solvents: Reduce water content (if using anhydrous protocol) or switch to a solvent with no alpha-hydrogens.
Large non-polar peak (Biphenyl). Homocoupling Oxygen presence or slow oxidative addition.Degas Thoroughly: Sparge with Argon for 20 mins. Add Reductant: Trace hydroquinone can suppress this, but degassing is better.
New peak: Aniline derivative (M-30). Nitro Reduction Pd catalyst + H source (alcohol) + heat = reduction of NO₂ to NH₂.Milder Conditions: Lower temperature. Change Catalyst: Avoid Pd/C. Use homogeneous catalysts like Pd(dppf)Cl₂ .
Module B: Protocol Optimization (The "Gold Standard")

To minimize the specific side reactions of the 2-fluoro-4-nitro substrate, adopt this optimized protocol:

  • Solvent System: Toluene : Water (4:1). Reason: Toluene is non-nucleophilic (prevents SNAr) and biphasic systems often suppress dehalogenation.

  • Base: Potassium Phosphate (K₃PO₄).[3][4][6][7] Reason: Mild enough to prevent SNAr, strong enough to activate boronic acid.

  • Catalyst: Pd(dppf)Cl₂ · DCM or Pd(PPh₃)₄. Reason: Robust ligands prevent catalyst death.

  • Temperature: 80°C. Reason: High enough for Suzuki, low enough to minimize nitro reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use the reverse coupling: 2-fluoro-4-nitrophenylboronic acid + bromobenzene? A: Strongly Not Recommended. The 2-fluoro-4-nitrophenylboronic acid is extremely electron-deficient. It will undergo protodeboronation (losing the boron group) much faster than it will couple. You will likely isolate mostly nitrobenzene and unreacted bromobenzene [1, 5]. Always use the nitro-compound as the halide partner.

Q2: Why am I seeing a phenol byproduct even when using anhydrous conditions? A: If you are using a carbonate base (like Cs₂CO₃) in a polar aprotic solvent (like DMF or DMSO) at high heat, the carbonate can act as a nucleophile or facilitate hydrolysis by trace moisture. The para-nitro group makes the C-Br bond incredibly sensitive to even weak nucleophiles. Switch to a less polar solvent like Toluene to "hide" the intermediate from nucleophilic attack [4].

Q3: My product is co-eluting with Biphenyl. How do I remove it? A: This is a common issue. Since this compound is somewhat polar (due to the nitro group), you should be able to separate it from non-polar biphenyl using a gradient of Hexane:Ethyl Acetate. If they still co-elute, consider recrystallization from Ethanol/Water, as the biphenyl is much more soluble in cold ethanol than your nitro-biphenyl product.

Q4: Is the Fluorine atom stable? Will it react? A: In the starting material (1-bromo-2-fluoro-4-nitrobenzene), the Fluorine is meta to the nitro group, so it is not strongly activated for SNAr. However, the Bromine is para to the nitro group, making it the primary site of attack. Once the biphenyl is formed, the Fluorine is stable under standard workup conditions [6].

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. (Discusses homocoupling and dehalogenation mechanisms).

  • BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling. (Specifics on solvent effects and hydride sources).

  • ResearchGate. Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (Optimization of nitro-biphenyl synthesis).

  • Organic Chemistry Portal. Protodeboronation Mechanisms and Prevention. (Detailed analysis of boronic acid stability).

  • Wikipedia. Protodeboronation. (General mechanisms for electron-poor boronic acids).

  • Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile and related intermediates. (Industrial insights into fluoro-nitro-arene reactivity).

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-4-nitrobiphenyl Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with fluorinated nitroaromatics like 2-Fluoro-4-nitrobiphenyl presents a unique set of chemoselectivity challenges. The highly electron-withdrawing nitro group activates the adjacent C–F bond, making it susceptible to unintended cleavage during transition-metal catalysis.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind catalyst loading optimization during both the synthesis (via Suzuki-Miyaura coupling) and downstream functionalization (via catalytic hydrogenation) of this compound.

Workflow Visualization

G Start 1-Bromo-2-fluoro- 4-nitrobenzene Suzuki Suzuki-Miyaura Coupling (Pd Catalyst) Start->Suzuki Boronic Phenylboronic Acid Boronic->Suzuki Intermediate This compound (Target Intermediate) Suzuki->Intermediate Optimized Loading (0.5-2.0 mol%) Side1 Defluorinated Byproducts Suzuki->Side1 Excess Pd(0) Hydro Catalytic Hydrogenation (Pt/C or Pd/C) Intermediate->Hydro Product 2-Fluoro-4-aminobiphenyl (Final Product) Hydro->Product Controlled Loading & Modifiers Side2 Hydrodefluorination Byproduct Hydro->Side2 Unmodified Pd/C

Workflow for synthesis and reduction of this compound highlighting catalyst optimization.

Section 1: Synthesis Troubleshooting (Suzuki-Miyaura Coupling)

Q: During the synthesis of this compound from 1-bromo-2-fluoro-4-nitrobenzene, I am observing significant C–F bond cleavage and homocoupling. How should I adjust the Pd catalyst loading?

A: The root cause of your defluorination is an overabundance of active Pd(0) species relative to the available C–Br bonds. The C–F bond in fluoronitrobenzenes is highly activated; the regiochemistry of these reactions suggests a strong directing interaction between the nitro group and the nucleophilic palladium catalyst[1]. If your catalyst loading is too high (e.g., >5 mol%), or if the reaction is left to proceed after the primary aryl bromide is consumed, the idle Pd(0) will undergo an unintended oxidative addition into the C–F bond[1].

Resolution: Optimize the Pd catalyst loading strictly to the 0.5–2.0 mol% range[2]. Furthermore, utilize bulky, electron-rich ligands (such as N-heterocyclic carbenes or dialkylbiarylphosphines like XPhos). These ligands accelerate the desired C–Br oxidative addition and subsequent reductive elimination, kinetically outcompeting the higher-activation-energy C–F cleavage.

Section 2: Downstream Processing (Catalytic Hydrogenation)

Q: I am reducing this compound to 2-Fluoro-4-aminobiphenyl using H₂ and Pd/C. Despite full nitro reduction, I am losing the fluorine atom (hydrodefluorination). Is my catalyst loading too high?

A: While lowering the loading of Palladium-on-Carbon (Pd/C) can slow down hydrodefluorination, the primary issue is the inherent reactivity of the catalyst itself. Unmodified Pd/C is a highly active catalyst capable of catalyzing both the reduction of the nitro group and the substitution of halogen atoms by hydrogen[3]. Simply dropping the Pd/C loading often leads to incomplete nitro reduction or the dangerous accumulation of toxic hydroxylamine intermediates.

Resolution: You must alter the electronic properties of the catalyst surface. Switch to Platinum on Carbon (Pt/C) or use a molybdenum-doped Raney Nickel catalyst. Doping alters the d-band center of the metal, reducing the binding energy of the fluorinated arene and selectively suppressing hydrodehalogenation[4]. If you are constrained to using Pd/C, strictly control the loading to 0.1–0.5 wt% relative to the substrate and introduce a catalyst poison (e.g., vanadium or a trace amount of hypophosphorous acid) to selectively deactivate the highly energetic edge sites responsible for C–F cleavage.

Data Presentation: Catalyst Loading Optimization Matrix

The following table summarizes the causal relationship between catalyst choice, loading parameters, and experimental outcomes across both workflows.

Reaction StepCatalyst SystemOptimized LoadingPrimary OutcomeSide-Reaction Risk (If Overloaded)
Suzuki Coupling Pd(OAc)₂ / XPhos0.5 – 2.0 mol%>90% yield of this compoundC–F activation, defluorination[1]
Suzuki Coupling Pd(PPh₃)₄5.0 mol%Moderate yieldHigh homocoupling, poor chemoselectivity
Nitro Reduction Unmodified Pd/C5.0 – 10.0 wt%Complete nitro reductionSevere hydrodefluorination (>10%)[3]
Nitro Reduction Pt/C (Sulfided)1.0 – 2.0 wt%>95% yield of 2-Fluoro-4-aminobiphenylMinimal (<0.1%)
Nitro Reduction Raney Ni (Al/Mo doped)2.0 – 5.0 wt%>95% yield of 2-Fluoro-4-aminobiphenylNegligible hydrodehalogenation[4]
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate built-in checkpoints to prevent the side reactions discussed above.

Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound

Causality Focus: Preventing idle Pd(0) from attacking the C–F bond.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv) and phenylboronic acid (1.1 equiv).

  • Catalyst Loading: Add exactly 1.0 mol% Pd(OAc)₂ and 2.0 mol% XPhos. Note: The 1:2 metal-to-ligand ratio ensures all Pd is coordinatively saturated by the bulky ligand, preventing planar coordination to the C–F bond.

  • Base & Solvent: Add anhydrous K₃PO₄ (2.0 equiv) and a degassed mixture of Toluene/H₂O (10:1 v/v).

  • Reaction & Self-Validation: Heat to 80 °C. Critical Step: Monitor the reaction strictly via HPLC at 254 nm. The reaction must be quenched (by cooling to 0 °C and adding EtOAc/Water) immediately upon the disappearance of the starting bromide peak (typically 2–4 hours). Allowing the reaction to stir overnight will result in the active Pd catalyst inserting into the product's C–F bond.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Selective Catalytic Hydrogenation to 2-Fluoro-4-aminobiphenyl

Causality Focus: Thermodynamic control of H₂ uptake to prevent hydrodefluorination.

  • Preparation: Dissolve this compound (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration) in a heavy-walled hydrogenation vessel.

  • Catalyst Loading: Carefully add 1.0 wt% of 5% Pt/C (Platinum on carbon). Note: Pt provides a higher kinetic barrier for C–F oxidative addition compared to Pd.

  • Purging: Seal the vessel and purge with N₂ gas three times, followed by H₂ gas three times.

  • Reaction & Self-Validation: Pressurize the vessel to exactly 1 atm of H₂ using a gas buret or mass flow controller. Critical Step: Calculate the theoretical hydrogen uptake required for nitro reduction (exactly 3.0 molar equivalents of H₂). Monitor the volume of H₂ consumed. The cessation of H₂ uptake at exactly 3.0 equivalents physically validates that the nitro group is fully reduced and the C–F bond remains intact.

  • Isolation: Purge the vessel with N₂, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

References
  • Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. MDPI. Available at:[Link]

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds (US5856577A). Google Patents.
  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds (US5689021A). Google Patents.

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-4-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific biaryl coupling. The information herein is structured to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower your synthetic strategies.

The Suzuki-Miyaura cross-coupling reaction is the predominant method for synthesizing this compound, offering a powerful tool for C-C bond formation.[1] However, the electronic properties of the substrates—specifically the electron-withdrawing nitro group and the sterically demanding ortho-fluoro group—can introduce significant challenges. This guide provides a robust starting protocol and a detailed troubleshooting section in a direct question-and-answer format to address these potential hurdles.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a reliable starting point for the synthesis of this compound from 1-bromo-2-fluoro-4-nitrobenzene and phenylboronic acid. Optimization may be necessary depending on the specific purity of reagents and laboratory equipment.

Reagent and Condition Summary
ComponentRecommended ReagentEquivalentsPurpose
Aryl Halide 1-Bromo-2-fluoro-4-nitrobenzene1.0Electrophilic coupling partner
Boron Reagent Phenylboronic Acid1.2 - 1.5Nucleophilic coupling partner
Catalyst Pd(PPh₃)₄ (Tetrakis)0.02 - 0.05Pd(0) source for catalytic cycle
Base K₂CO₃ (Potassium Carbonate)2.0 - 3.0Activates boronic acid
Solvent System 1,4-Dioxane / H₂O4:1 (v/v)Biphasic solvent system
Temperature 80 - 100 °C-Thermal energy for reaction
Atmosphere Nitrogen or Argon-Prevents catalyst oxidation
Step-by-Step Experimental Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.[2]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition : Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe. The reaction mixture should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes or via freeze-pump-thaw cycles.[2]

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is very low, or the reaction has stalled with starting material remaining. What are the likely causes?

A1: This is a common issue in Suzuki couplings and can stem from several factors related to the catalytic cycle.

  • Cause - Inactive Catalyst : The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it may not be reducing efficiently in situ.[2] Furthermore, the Pd(0) catalyst or the phosphine ligands can be oxidized by trace amounts of oxygen, rendering them inactive.[2][5]

    • Solution : Ensure your reaction is thoroughly degassed. Use fresh, high-purity catalysts and ligands. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which can be more reliable.[2][6]

  • Cause - Ineffective Base/Solvent System : The base is critical for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[1][2] The effectiveness of a base is highly dependent on the solvent system and substrates.

    • Solution : If K₂CO₃ is not effective, screen other bases. K₃PO₄ or Cs₂CO₃ are often more effective, particularly with challenging substrates.[2] Ensure vigorous stirring, especially in biphasic systems, to maximize the interface between phases where the reaction occurs.[5]

  • Cause - Suboptimal Temperature : Many Suzuki couplings require heating to proceed at a reasonable rate.[2]

    • Solution : If the reaction is sluggish at 80 °C, you can cautiously increase the temperature to 100-110 °C. However, be aware that excessive heat can accelerate catalyst decomposition.[2]

Q2: I am observing significant amounts of homocoupling byproducts (biphenyl from the boronic acid). How can I minimize this?

A2: Homocoupling of boronic acids is a well-known side reaction, typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[5]

  • Mechanism : Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the oxidative coupling of two boronic acid molecules to form a biaryl byproduct, regenerating Pd(0) in the process.[5]

  • Solutions :

    • Rigorous Degassing : This is the most critical step to prevent homocoupling. As mentioned in the protocol, sparging solvents with argon or nitrogen or using multiple freeze-pump-thaw cycles is essential to remove dissolved oxygen.[2]

    • High-Purity Reagents : Use a high-quality Pd(0) catalyst to minimize the initial amount of Pd(II). Ensure the boronic acid is pure, as some impurities can accelerate side reactions.

    • Controlled Addition : In some difficult cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: My starting boronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?

A3: This is likely due to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing it with a carbon-hydrogen bond.[5][7] Electron-deficient arylboronic acids can be particularly susceptible to this process.[8]

  • Mechanism : Protodeboronation can be uncatalyzed or catalyzed by acid or base.[7] Under the basic conditions of the Suzuki coupling, a base-catalyzed pathway is highly relevant.

  • Solutions :

    • Use Boronic Esters : Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable than the corresponding boronic acids.[7][8] They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing degradation.[8] Using a boronic ester instead of the acid is a highly recommended strategy.

    • Anhydrous Conditions : While many Suzuki protocols use aqueous bases, it is possible to run the reaction under anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) in solvents like THF or DME. This can completely prevent hydrolysis-related side reactions.[9]

    • Optimize Base and Temperature : A milder base or lower reaction temperature might slow the rate of protodeboronation relative to the desired cross-coupling.

Q4: My palladium catalyst appears to have decomposed (a black precipitate has formed). Why did this happen?

A4: The formation of a black precipitate is typically palladium black, which consists of aggregated, inactive Pd(0) particles.[2] This indicates catalyst decomposition and will halt your reaction.

  • Cause - Insufficient Ligand : Phosphine ligands coordinate to the palladium center, creating a stable, soluble, and catalytically active complex. If the ligand-to-palladium ratio is too low, or if the ligand itself degrades (e.g., via oxidation), the "naked" palladium atoms can aggregate and precipitate out of solution.[2]

    • Solution : Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and catalyst system.[2] Use fresh, pure ligands.

  • Cause - High Temperature : As mentioned, excessive heat can accelerate the rate of catalyst decomposition.[2]

    • Solution : Run the reaction at the lowest temperature that provides a reasonable reaction rate. If you need to increase the temperature, consider switching to a more thermally stable ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos).[6]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues in the synthesis of this compound.

Troubleshooting_Guide problem Problem Observed low_yield Low Yield / Stalled Reaction problem->low_yield homocoupling High Homocoupling problem->homocoupling deboronation Boronic Acid Degradation problem->deboronation pd_black Catalyst Decomposition (Palladium Black) problem->pd_black cause_catalyst Cause: Inactive Catalyst / O₂ low_yield->cause_catalyst cause_conditions Cause: Suboptimal Conditions low_yield->cause_conditions cause_oxygen Cause: Oxygen / Pd(II) Present homocoupling->cause_oxygen cause_hydrolysis Cause: Protodeboronation deboronation->cause_hydrolysis cause_ligand Cause: Insufficient/Degraded Ligand or High Temperature pd_black->cause_ligand sol_catalyst Solution: - Rigorously Degas - Use Fresh/Pre-activated Catalyst - Use Modern Precatalyst cause_catalyst->sol_catalyst sol_conditions Solution: - Screen Bases (K₃PO₄, Cs₂CO₃) - Increase Temperature Cautiously - Ensure Vigorous Stirring cause_conditions->sol_conditions sol_oxygen Solution: - Rigorous Degassing - Use High Purity Pd(0) Source cause_oxygen->sol_oxygen sol_hydrolysis Solution: - Use Boronic Ester (Bpin, MIDA) - Consider Anhydrous Conditions - Optimize Base/Temperature cause_hydrolysis->sol_hydrolysis sol_ligand Solution: - Check Ligand:Pd Ratio (2:1 to 4:1) - Use Thermally Stable Ligand - Reduce Temperature cause_ligand->sol_ligand

Caption: A flowchart for troubleshooting the Suzuki-Miyaura synthesis.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Wikipedia. Buchwald–Hartwig amination.

  • Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7682–7685.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(21), 6956–6965.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

  • Sandrock, D. L. (2014). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.

  • Torres, G. M., & Klapars, A. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

  • Hayhow, T. G., et al. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Johnson Matthey Technology Review, 62(3), 263-278.

  • Andersson, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University.

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

  • Benchchem. analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.

  • Viciu, M. S., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(40), 16091-16094.

  • Wikipedia. Ullmann reaction.

  • Reddit. Struggling with Suzuki Reaction : r/Chempros.

  • Alaş, M. O., & Abood, N. A. (2022). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. Liquid Crystals, 49(14), 1957-1970.

  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

  • Organic Chemistry Portal. Ullmann Reaction.

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

  • EvitaChem. Buy 4-Fluoro-3-nitrobiphenyl.

  • Guidechem. How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications.

  • Google Patents. CN104478726A - Method of preparing 2-nitrobiphenyl compound.

  • ResearchGate. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Google Patents. CN106986774A - A kind of preparation method of 2 nitrobiphenyl.

  • Andrew G Myers Research Group. The Suzuki Reaction.

  • Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.

  • Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

  • ResearchGate. Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29357–29363.

  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene.

  • Pearson. What products would you expect from the following Suzuki coupling reactions? (a).

  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787–1789.

  • Organic Syntheses Procedure. is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with.

  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?.

  • Google Patents. CN108069861B - A kind of method of synthesizing nitrobiphenyl.

Sources

Technical Support Center: Analytical Troubleshooting for 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. 2-Fluoro-4-nitrobiphenyl (CAS 391-04-8) is a critical electrophilic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug flurbiprofen [1]. Because it is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, crude batches often contain a complex matrix of unreacted starting materials, homocoupled biphenyls, positional isomers, and residual heavy metals [2].

This guide provides drug development professionals with field-proven, self-validating analytical methodologies to detect, identify, and quantify these impurities.

Analytical Troubleshooting Workflow

G Sample This compound Crude Sample OrgImp Organic Impurities (Byproducts & Isomers) Sample->OrgImp EleImp Elemental Impurities (Residual Catalysts) Sample->EleImp HPLC UHPLC-DAD (Quantification & Purity) OrgImp->HPLC LCMS LC-MS/MS (Unknown ID) OrgImp->LCMS ICPMS ICP-MS (Trace Pd Detection) EleImp->ICPMS Homocouple Homocoupled Biphenyls & Dehalogenation HPLC->Homocouple Isomers Positional Isomers (e.g., 2-fluoro-2-nitro) HPLC->Isomers LCMS->Homocouple PdCat Palladium (Pd) USP <232> Limits ICPMS->PdCat

Analytical workflow for detecting impurities in this compound.

Section 1: UHPLC-DAD Method Development (Organic Impurities)

Q: Why am I seeing co-elution of the homocoupled biphenyl impurity with the main this compound peak?

Causality & Mechanism: Homocoupled byproducts (e.g., 3,3'-difluoro-4,4'-dinitrobiphenyl or unsubstituted biphenyl) share highly similar hydrophobic profiles and planar structures with the target analyte. Standard C18 columns rely almost exclusively on hydrophobic dispersion forces, which are insufficient to resolve these structurally analogous


-systems.

Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. A PFP column introduces


 interactions, dipole-dipole moments, and hydrogen-bonding capabilities. The electron-deficient fluorinated ring of the PFP phase strongly interacts with the electron-rich regions of the impurities, exploiting the electron-withdrawing nature of the nitro group on your target analyte to achieve baseline separation.
Step-by-Step Methodology: UHPLC Method Development

Self-Validating System: This protocol utilizes a resolution mixture to ensure system suitability prior to sample analysis.

  • Column Installation: Install a PFP UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a shallow gradient to maximize resolution: 30% B to 70% B over 15 minutes, followed by a column wash at 95% B for 3 minutes, and re-equilibration. Flow rate: 0.4 mL/min.

  • Detection: Set the Diode Array Detector (DAD) to 254 nm (optimal for biphenyl conjugation) and 280 nm (for nitro-aromatic absorbance).

  • Self-Validation Check (System Suitability): Inject a known resolution standard containing this compound and biphenyl. The run is only valid if the resolution factor (

    
    ) between the two peaks is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .
Section 2: LC-MS/MS Troubleshooting (Unknown Impurity ID)

Q: We detect a +16 Da mass shift impurity in our crude mixture. What is it, and how do we resolve it?

Causality & Mechanism: A +16 Da shift in Suzuki-Miyaura couplings typically indicates an oxidation byproduct [2]. Phenylboronic acid starting materials can undergo oxidation in the presence of trace oxygen to form phenol derivatives, which subsequently couple to form hydroxylated fluoronitrobiphenyls. Alternatively, solvent contaminants (e.g., peroxides in THF or CPME) can induce oxidation of the catalyst or substrate [3].

Solution: Perform MS/MS fragmentation to determine the site of oxidation. A neutral loss of 17 Da (-OH) during Collision-Induced Dissociation (CID) confirms a phenolic hydroxyl group. To prevent this impurity, ensure the reaction solvent is rigorously degassed (e.g., via freeze-pump-thaw cycling) and the reaction is kept under a strict argon atmosphere.

Step-by-Step Methodology: LC-MS/MS Unknown ID Protocol

Self-Validating System: This protocol uses isotopic pattern matching to confirm the presence/absence of halogens.

  • Ionization Setup: Configure the Electrospray Ionization (ESI) source in negative mode. The highly electronegative nitro and fluorine groups facilitate efficient deprotonation (

    
    ) or electron capture.
    
  • MS1 Full Scan: Perform a high-resolution full scan (

    
     100–500).
    
  • Self-Validation Check (Isotope Profiling): Examine the M+2 isotopic peak of the unknown. If the M+2 peak is ~98% the height of the M peak, an unreacted bromine atom is still present (indicating a dehalogenation failure rather than pure oxidation).

  • Precursor Isolation & CID: Isolate the target

    
     (e.g., the +16 Da impurity) using the quadrupole. Apply a normalized collision energy (NCE) sweep from 20 to 40 eV.
    
  • Fragment Analysis: Map the product ions. Cleavage at the biphenyl bond yields monomeric aromatic fragments, allowing you to pinpoint which ring contains the anomalous oxygen atom.

Section 3: ICP-MS for Residual Palladium Catalyst

Q: How do we accurately quantify trace Palladium (Pd) down to ppm levels without matrix interference?

Causality & Mechanism: Because this compound is synthesized via Pd-catalysis, residual heavy metals must be controlled to meet USP <232> and ICH Q3D guidelines [4]. However, directly aspirating organic matrices into an ICP-MS causes severe carbon-based polyatomic interferences (e.g.,


) and rapid carbon deposition on the interface cones, leading to signal drift and suppression.

Solution: Completely mineralize the organic matrix using closed-vessel microwave digestion with


 and 

. Subsequently, analyze the digestate using an ICP-MS equipped with a Collision/Reaction Cell (CRC) operating in Helium (He) Kinetic Energy Discrimination (KED) mode to filter out enlarged polyatomic ions.
Step-by-Step Methodology: Microwave Digestion & ICP-MS Analysis

Self-Validating System: This protocol mandates pre-digestion spiking to calculate exact recovery rates, validating matrix destruction.

  • Sample Digestion: Accurately weigh 0.1 g of this compound into a clean PTFE microwave vessel. Add 5.0 mL concentrated

    
     and 1.0 mL 
    
    
    
    (TraceMetal grade).
  • Microwave Program: Ramp temperature to 200°C over 15 minutes, and hold at 200°C for 20 minutes to ensure complete oxidation of the biphenyl rings.

  • Dilution & Internal Standardization: Cool the vessels and dilute the digestate to 50 mL with ultrapure water (final matrix ~10%

    
    ). Add 
    
    
    
    and
    
    
    as internal standards to correct for plasma fluctuations.
  • ICP-MS Tuning: Tune the ICP-MS in He KED mode. Ensure the oxide ratio (

    
    ) is 
    
    
    
    to confirm robust plasma conditions.
  • Self-Validation Check (Spike Recovery): Analyze a sample spiked with a known concentration of Pd (e.g., 1.0 ppm) prior to digestion. The run is only valid if the calculated recovery falls strictly between 70% and 150%, per USP <233> acceptance criteria.

Quantitative Data Summaries

Table 1: Common Impurities and Analytical Characteristics

Impurity TypeExample CompoundAnalytical TechniqueKey Detection Parameter
Starting Material 1-Bromo-2-fluoro-4-nitrobenzeneUHPLC-DADUV 254 nm, elutes earlier than target
Homocoupling BiphenylUHPLC-DAD / GC-MSHighly retained on C18,

154
Oxidation Byproduct Hydroxy-fluoronitrobiphenylLC-MS/MS+16 Da mass shift, ESI negative mode
Elemental Catalyst Palladium (Pd)ICP-MSIsotopes

105, 108

Table 2: ICP-MS Parameters for Palladium Detection

ParameterOptimized Setting
RF Power 1550 W
Carrier Gas Flow 1.05 L/min (Argon)
Collision Gas Helium (He) at 4.3 mL/min
Monitored Isotopes

,

Internal Standards

,

References
  • US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline. Google Patents.
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at:[Link]

  • AN43325 Analysis of Pharmaceutical Products for Their Elemental Impurities With the Thermo Scientific iCAP RQ ICP-MS. ACM2. Available at:[Link]

Validation & Comparative

Definitive Guide: Validation of Analytical Methods for 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Fluoro-4-nitrobiphenyl (2-F-4-NB) is a critical intermediate in the synthesis of Flurbiprofen and other non-steroidal anti-inflammatory drugs (NSAIDs). Its purity is paramount; unreacted nitro-intermediates are often genotoxic, and their carryover into active pharmaceutical ingredients (APIs) poses significant regulatory risks (ICH M7).

This guide objectively compares and validates two primary analytical workflows: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .

The Analytical Decision Matrix

While GC-MS offers superior sensitivity for trace analysis, HPLC-UV is the recommended "workhorse" for assay and purity testing due to the thermal lability of the nitro group.

DecisionMatrix Start Start: 2-F-4-NB Analysis Purpose Define Purpose Start->Purpose Assay Routine QC / Assay Purpose->Assay Purity / Assay (>98%) Trace Genotoxic Impurity Screening Purpose->Trace Trace Impurities (<0.1%) HPLC Method A: HPLC-UV (Recommended Standard) Assay->HPLC High Precision Required Volatility Is Impurity Thermally Labile? Trace->Volatility Check Thermal Stability HPLC_MS Method C: LC-MS/MS (High Specificity) Volatility->HPLC_MS Yes (e.g., unstable nitro-derivatives) GC_MS Method B: GC-MS (High Sensitivity) Volatility->GC_MS No (Stable volatiles)

Caption: Analytical decision tree for selecting the optimal validation path based on analyte concentration and thermal stability.

Comparative Analysis: HPLC-UV vs. GC-MS

The following table synthesizes experimental performance data to aid in method selection.

FeatureMethod A: HPLC-UVMethod B: GC-MS
Primary Application Purity Assay, Content UniformityTrace Impurity Profiling, Residual Solvents
Linearity Range


Precision (RSD)

(Excellent)

(Good)
Thermal Risk None (Ambient/Controlled)High (Nitro group reduction/loss in inlet)
Matrix Tolerance High (Robust to salts)Low (Requires clean extraction)
Cost per Run LowMedium-High

Expert Insight: For 2-F-4-NB, HPLC-UV is the superior choice for release testing . The nitro group on the biphenyl ring is susceptible to thermal degradation in GC inlets (typically


), potentially forming false "amino" impurities or losing the 

group entirely. If GC-MS is required for trace analysis, a Cold On-Column (COC) injector or a Programmable Temperature Vaporizer (PTV) is mandatory to ensure integrity.

Method A: HPLC-UV Protocol (The Gold Standard)

This protocol is designed for robustness, utilizing a high-organic gradient to elute the hydrophobic biphenyl core while maintaining resolution from polar precursors (e.g., 2-fluoro-4-nitroaniline).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
    • Why: The "End-capped" feature reduces silanol interactions with potential amine impurities, ensuring sharp peaks.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: Formic acid suppresses the ionization of acidic impurities and keeps amine impurities protonated, improving separation efficiency.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).

    • Why: The nitro-biphenyl chromophore has strong absorbance at 254 nm.

  • Temperature:

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic to stack injection
12.090Linear Gradient (Elute 2-F-4-NB)
15.090Wash
15.150Re-equilibration
20.050End of Run

Method B: GC-MS Protocol (Trace Analysis)

Critical Warning: To validate this method, you must perform a "Thermal Degradation Check" by injecting the standard at varying inlet temperatures (


 vs 

). If the area count of the parent ion (

) decreases at higher temps, the method is invalid.
Instrument Parameters
  • System: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.

  • Column: DB-5MS or HP-5MS UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Inlet Mode: Splitless (for trace) or Split 1:50 (for assay).

  • Inlet Temperature:

    
     (MAX) .
    
    • Expertise: Keep this as low as possible to volatilize the sample without cracking the nitro-carbon bond.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Source:

    
     (EI Mode, 70 eV).[1]
    
Temperature Program
  • Initial:

    
     (Hold 1 min) - Solvent venting.
    
  • Ramp 1:

    
     to 
    
    
    
    .
  • Ramp 2:

    
     to 
    
    
    
    (Hold 3 min).
    • Note: 2-F-4-NB typically elutes between

      
      .
      

Validation Framework (ICH Q2 R2)

The following validation data is simulated based on typical acceptance criteria for this class of compounds, structured to meet ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Samples are subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (


) stress.
  • Requirement: Resolution (

    
    ) 
    
    
    
    between the active peak and any degradation product.
  • Observation: 2-F-4-NB is relatively stable in acid but degrades in strong base (nucleophilic aromatic substitution of the fluorine). The method must resolve the hydrolysis product (2-Hydroxy-4-nitrobiphenyl).

Linearity & Range
  • Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (

    
    ).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike placebo or solvent matrix with known amounts of 2-F-4-NB.

Spike LevelRecovery (%)RSD (%)Status
Low (50%) 99.40.8Pass
Med (100%) 100.20.4Pass
High (150%) 99.80.5Pass
Precision
  • Repeatability: 6 injections of 100% standard.[2] Target RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column lot. Target RSD

    
    .[2][3]
    
Impurity Profiling Diagram

Understanding the synthesis pathway helps identify potential impurities for specificity testing.

SynthesisPath Precursor 2-Fluoro-4-nitroaniline Reaction Gomberg-Bachmann Coupling Precursor->Reaction Product This compound (Target Analyte) Reaction->Product Impurity1 Impurity A: Unreacted Precursor Reaction->Impurity1 Residual Impurity2 Impurity B: Reduction Product (Amino-biphenyl) Product->Impurity2 Degradation (Thermal/Chem)

Caption: Synthesis pathway highlighting critical impurities (A and B) that the analytical method must resolve.

References

  • International Council for Harmonisation (ICH). (2023).[4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68864, this compound. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-4-nitrobiphenyl: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and process development scientist, the efficient synthesis of complex biaryl scaffolds is paramount. The 2-fluoro-4-nitrobiphenyl core is a key pharmacophore in numerous developmental drug candidates, necessitating a robust and scalable synthetic strategy. This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions for the synthesis of this target molecule: the Suzuki-Miyaura coupling and the Stille coupling. We will delve into the mechanistic nuances, practical considerations, and provide representative experimental protocols to guide your selection of the optimal synthetic route.

The choice between the Suzuki and Stille coupling reactions is not merely a matter of preference; it is a decision guided by factors such as substrate scope, functional group tolerance, reaction kinetics, and practical considerations like reagent toxicity and cost. For the synthesis of this compound, the electronic and steric nature of the starting materials presents a unique set of challenges and opportunities for each method.

Mechanistic Underpinnings: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The key differentiating step is the transmetalation, where the organic group is transferred from the organometallic reagent to the palladium center.[1][2]

The Suzuki-Miyaura Coupling: The Power of Boron

The Suzuki coupling typically employs an organoboron reagent, such as a boronic acid or a boronate ester, as the nucleophilic partner.[3] A crucial feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation.[4]

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Transmetalation Transmetalation (Ar'B(OR)₂ + Base) Ar-Pd(II)-X_L2->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

The Stille Coupling: The Versatility of Tin

The Stille coupling utilizes organostannanes (organotin compounds) as the transmetalating agent.[5] A key advantage of organostannanes is their stability to air and moisture, and they often do not require activation by a base.[2] However, the toxicity of organotin compounds is a significant drawback, particularly in the context of pharmaceutical development.[6]

Stille_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X Transmetalation Transmetalation (Ar'SnR₃) Ar-Pd(II)-X_L2->Transmetalation Ar'SnR₃ Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Head-to-Head Comparison for this compound Synthesis

For the specific synthesis of this compound from a suitable aryl halide (e.g., 1-bromo-2-fluoro-4-nitrobenzene) and a phenylating agent, both the Suzuki and Stille couplings present distinct advantages and disadvantages.

FeatureSuzuki CouplingStille Coupling
Typical Yields 70-95%75-98%
Key Reagent Phenylboronic acid or its estersPhenylstannane (e.g., Phenyltributyltin)
Toxicity Low toxicity of boron reagents and byproducts.[3]High toxicity of organotin reagents and byproducts.[6]
Reaction Conditions Generally requires a base (e.g., K₂CO₃, Cs₂CO₃).[4]Often proceeds under neutral conditions, but additives like CuI or CsF can be beneficial.[7]
Functional Group Tolerance Generally good, but strong bases can be problematic for sensitive substrates.Excellent, often tolerant of a wide range of functional groups.[2]
Work-up & Purification Boronic acid byproducts are generally water-soluble and easily removed.Removal of tin byproducts can be challenging.[6]

Experimental Deep Dive: Protocols and Considerations

The following are representative protocols for the synthesis of this compound via Suzuki and Stille coupling. These protocols are based on established methodologies for similar substrates and should be optimized for specific laboratory conditions.

Suzuki Coupling Protocol

This protocol is adapted from methodologies for the coupling of electron-deficient aryl halides.[8][9]

Materials:

  • 1-Bromo-2-fluoro-4-nitrobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-fluoro-4-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Phenylboronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Dioxane/Water Catalyst->Solvent Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Cool, Dilute, and Extract Monitoring->Extraction Drying Dry and Concentrate Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Stille Coupling Protocol

This protocol incorporates the use of a copper(I) iodide co-catalyst, which has been shown to accelerate the rate of Stille couplings.[7]

Materials:

  • 1-Bromo-2-fluoro-4-nitrobenzene

  • Phenyltributyltin

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2-fluoro-4-nitrobenzene (1.0 mmol) and phenyltributyltin (1.1 mmol).

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add copper(I) iodide (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL).

  • The reaction mixture is heated to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide and Phenylstannane Catalyst Add Pd Catalyst, Ligand, and CuI Reactants->Catalyst Solvent Add Anhydrous DMF Catalyst->Solvent Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Tin_Removal Wash with aq. KF Quenching->Tin_Removal Purification Dry, Concentrate, and Purify Tin_Removal->Purification

Conclusion: Making an Informed Decision

Both the Suzuki and Stille couplings are highly effective methods for the synthesis of this compound.

  • The Suzuki coupling is often the preferred method in pharmaceutical and academic settings due to the low toxicity of the boron reagents and byproducts, as well as the generally straightforward work-up procedures.[3] The presence of the electron-withdrawing nitro group on the aryl halide can in some cases facilitate the oxidative addition step, which is often rate-limiting.[3]

  • The Stille coupling , while hampered by the toxicity of organotin reagents, offers exceptional functional group tolerance and often proceeds under milder, base-free conditions.[2] For substrates that are sensitive to basic conditions, the Stille coupling may provide a significant advantage. The development of methods to mitigate tin contamination has also made this reaction more viable for larger-scale synthesis.[6]

Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the downstream applications of the this compound product. For early-stage research and development where safety and ease of purification are paramount, the Suzuki coupling is often the more pragmatic choice. However, for complex syntheses where functional group compatibility is critical, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Retrieved from [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b) 4-vinylphenylboronic acid; (c) 4-carboxyphenylboronic acid; and (d) 4-fluorophenylboronic acid catalyzed by G-COOH-Pd-10. Retrieved from [Link]

  • Herner, A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16863-16869.
  • Williams, D. R., & Kiryanov, A. A. (2004). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 81, 223.
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Hoshino, M., Degenkolb, P., & Curran, D. P. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 62(24), 8341–8349.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • El-shafiy, H. F. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19854-19888.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • cata log.lib.kyoto-u.ac.jp. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

Sources

Spectroscopic Analysis of 2-Fluoro-4-nitrobiphenyl and Isomers: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive spectroscopic comparison of 2-Fluoro-4-nitrobiphenyl and its critical isomers. This document is designed for researchers requiring definitive identification of these structural analogs during synthesis and quality control.

Executive Summary & Structural Context

This compound (CAS 391-04-8) is a privileged scaffold in medicinal chemistry, serving as a core intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen derivatives and novel biphenyl-based antibiotics.

In synthetic pathways—particularly Suzuki-Miyaura cross-couplings—regioisomers frequently arise due to competing halogen reactivities or directing group effects. Differentiating the target This compound from its isomers (e.g., 4-Fluoro-2-nitrobiphenyl or 2'-Fluoro-4-nitrobiphenyl ) is critical, as their polarity and retention times often overlap in chromatography.

This guide establishes a self-validating spectroscopic workflow using


H NMR , 

F NMR
, and IR spectroscopy to unambiguously distinguish these isomers.

Comparative Spectroscopic Data

The following data consolidates experimental and predicted shifts based on substituent electronic effects (Hammett constants) and authoritative spectral databases.

Table 1: Key Spectroscopic Differentiators
FeatureThis compound (Target)4-Fluoro-2-nitrobiphenyl (Isomer A)4'-Fluoro-2-nitrobiphenyl (Isomer B)
Structure F and NO

on Ring A (Positions 2,4)
F and NO

on Ring A (Positions 4,2)
NO

on Ring A, F on Ring B

F NMR Shift
-110 to -115 ppm (dd)-105 to -110 ppm (m)-115 to -120 ppm (tt)
Diagnostic

H
H3 (~8.0 ppm) : dd,

Hz (Between F & NO

)
H3 (~7.8 ppm) : dd,

Hz (Between NO

& F)
H3' (~7.2 ppm) : t, characteristic of para-F ring
Coupling (

)
Large ortho coupling to H3Large ortho coupling to H3 & H5Ortho coupling to H3'/H5' only
IR (NO

asym)
~1525 cm

~1535 cm

(Steric twist effect)
~1525 cm

IR (C-F stretch) ~1260 cm

~1240 cm

~1230 cm

Note: Chemical shifts (


) are reported in ppm relative to TMS (for 

H) and CFCl

(for

F) in CDCl

.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance ( H & F)

NMR is the definitive tool for isomer resolution. The relative positions of the Fluorine and Nitro groups induce specific splitting patterns.

  • This compound (Target):

    • H3 Proton: Located between the F and NO

      
       groups. It appears as a doublet of doublets (dd) . The fluorine nucleus splits this proton with a coupling constant (
      
      
      
      ) of ~9–10 Hz, while the meta-coupling to H5 is smaller (~2 Hz).
    • H6 Proton: Located ortho to the phenyl ring. It appears as a triplet or doublet of doublets (~7.6 ppm) due to coupling with H5 and long-range coupling to F.

    • 
      F Signal:  The fluorine is ortho to the biphenyl linkage. The "ortho-effect" from the second phenyl ring typically causes a downfield shift relative to a bare fluorobenzene.
      
  • 4-Fluoro-2-nitrobiphenyl (Isomer A):

    • Steric Twist: The nitro group at the 2-position (ortho to the biphenyl linkage) forces the two phenyl rings out of planarity (dihedral angle > 45°). This shielding effect shifts the bulk aromatic protons upfield compared to the target.

    • H3 Proton: Now located between NO

      
       and F. While still a doublet of doublets, its chemical shift is distinct due to the shielding cone of the twisted phenyl ring.
      
Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides rapid confirmation of the nitro group environment.

  • Nitro Group: The asymmetric stretch (

    
    ) is sensitive to conjugation. In 4-Fluoro-2-nitrobiphenyl , the steric twist reduces conjugation between the nitro group and the biphenyl system, often shifting the band to a higher wavenumber (blue shift) compared to the planar This compound .
    

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: To resolve small


 couplings for definitive assignment.
  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS.
    
  • Instrument: 400 MHz (or higher) spectrometer.

  • Parameters:

    • 
      H:  Spectral width 12 ppm, relaxation delay (d1) = 2.0 s, scans (ns) = 16.
      
    • 
      F:  Spectral width 200 ppm, centered at -120 ppm. Decoupling is NOT recommended  initially, as 
      
      
      
      coupling provides structural connectivity data.
  • Analysis: Look for the diagnostic H3 doublet-of-doublets at ~7.9–8.1 ppm. If observed, calculate

    
     values.[1] 
    
    
    
    Hz confirms ortho-F placement.
Protocol B: GC-MS Differentiation

Objective: Differentiate isomers based on fragmentation stability (Ortho Effect).

  • Column: Rxi-5ms or equivalent (30m x 0.25mm ID).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Differentiation Logic:

    • This compound: Shows a strong molecular ion

      
      . Fragmentation typically involves loss of 
      
      
      
      (
      
      
      ).
    • 4-Fluoro-2-nitrobiphenyl: The "Ortho Effect" allows for a unique rearrangement (loss of OH from the nitro group interacting with the ortho-phenyl ring), often yielding a distinct

      
       peak not seen in the para-nitro isomer.
      

Visualizations

Analytical Workflow for Isomer Identification

This decision tree guides the analyst from crude sample to confirmed structure.

IsomerID Start Unknown Sample (Fluoronitrobiphenyl) H_NMR 1H NMR Analysis (400 MHz, CDCl3) Start->H_NMR Check_H3 Analyze H3 Proton (Region 7.8 - 8.2 ppm) H_NMR->Check_H3 Res_Target Result: Doublet of Doublets J ~ 9 Hz (Ortho F coupling) Check_H3->Res_Target Clear dd pattern Res_IsoA Result: Upfield Shifted Signals (Steric Twist Evidence) Check_H3->Res_IsoA Shielded/Broad Res_IsoB Result: Triplet Pattern (Para-F symmetry) Check_H3->Res_IsoB Triplet F_NMR 19F NMR Confirmation Res_Target->F_NMR Final_Iso IDENTIFIED: Isomer (Regio/Ring) Res_IsoA->Final_Iso Res_IsoB->Final_Iso Final_Target CONFIRMED: This compound F_NMR->Final_Target Shift ~ -113 ppm

Caption: Decision tree for differentiating the target this compound from common isomers using NMR splitting patterns.

Synthesis & Isomer Origin

Understanding where isomers come from helps in anticipating impurities.

Synthesis SM1 4-Bromo-2-fluoronitrobenzene Cat Pd(PPh3)4 / K2CO3 SM1->Cat SM2 Phenylboronic Acid SM2->Cat Product This compound (Major Product) Cat->Product Suzuki Coupling Byproduct Homocoupling / Isomerization (Trace Impurities) Cat->Byproduct Side Rxns

Caption: Primary synthetic route via Suzuki coupling. Regioisomers typically arise if starting material purity is compromised.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136236, 4-Fluoro-2-nitrophenol. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

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A Researcher's Guide to Assessing the Purity of Commercially Available 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides an in-depth technical overview for assessing the purity of commercially available 2-Fluoro-4-nitrobiphenyl, a key building block in the synthesis of various pharmaceutical compounds.

The seemingly straightforward procurement of chemical reagents can often mask underlying complexities. Variations in manufacturing processes, purification techniques, and storage conditions can lead to the presence of impurities that may significantly impact the outcome and reproducibility of a synthetic route, as well as the safety and efficacy of the final drug product. This is particularly true for highly reactive intermediates like this compound. Therefore, a robust analytical assessment of its purity is not just a quality control measure, but a critical step in ensuring the integrity of research and development.

This guide will delve into the common synthetic routes for this compound to anticipate potential impurities. It will then provide a comparative analysis of the most effective analytical techniques for their detection and quantification, complete with detailed experimental protocols.

Identifying Potential Impurities: A Look at Synthetic Pathways

The most common method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.[1] While highly efficient, this method can introduce several byproducts.

Another potential synthetic route involves the nitration of 2-fluorobiphenyl.[2][3] This electrophilic aromatic substitution reaction can lead to the formation of various regioisomers.

Based on these synthetic methodologies, the following impurities are of primary concern:

  • Starting Material Residues: Unreacted 2-fluorobiphenyl or 4-nitrophenylboronic acid (from Suzuki coupling), or residual 2-fluorobiphenyl from nitration.

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) or 4,4'-dinitrobiphenyl (from the coupling of two 4-nitrophenylboronic acid molecules). These are common byproducts in Suzuki coupling reactions.[4][5]

  • Isomeric Impurities: Nitration of 2-fluorobiphenyl can yield not only the desired this compound but also other isomers such as 2-fluoro-6-nitrobiphenyl or 2-fluoro-2'-nitrobiphenyl.[3][6]

  • Dehalogenated Byproducts: Loss of the fluorine atom from this compound can result in the formation of 4-nitrobiphenyl.

  • Catalyst Residues: Trace amounts of palladium from the Suzuki coupling reaction may remain in the final product.[7][8]

  • Solvent Residues: Residual solvents from the reaction or purification steps can also be present.[9]

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. The table below compares the most suitable techniques for analyzing this compound.

Analytical Technique Principle Primary Use Case Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Routine quality control, quantification of non-volatile impurities.[10]High resolution, sensitivity, and specificity for a wide range of compounds.[9]May not be suitable for highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[10][11]Excellent for separating complex mixtures and providing structural information for identification.[12][13]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural elucidation of the main component and identification of major impurities.[14][15][16]Provides unambiguous structural information.Lower sensitivity compared to chromatographic techniques for trace impurity detection.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound. Method optimization will be necessary for specific instruments and impurity profiles.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point. For compounds with fluorine substituents, fluorinated stationary phases can offer alternative selectivity.[17]

  • Mobile Phase: A gradient elution using a mixture of water (often with a buffer like formic acid or ammonium acetate to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically effective.

  • Detection: UV detection at a wavelength where this compound and its expected impurities have significant absorbance (e.g., around 254 nm) is recommended. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[18]

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV/PDA Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity (% Area) data1->data2 data3 Identify Impurities data1->data3

Caption: A typical workflow for purity assessment using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Methodology:

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701) is generally suitable for the separation of aromatic compounds.[11]

  • Injection: Use a split/splitless injector. Splitless injection is preferred for trace analysis.

  • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer Settings: Operate the mass spectrometer in electron ionization (EI) mode. Full scan mode is used for initial identification of unknown impurities, while selected ion monitoring (SIM) mode can be used for higher sensitivity and quantification of known impurities.[19][20]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a suitable concentration.

Workflow for GC-MS Impurity Identification

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample in Volatile Solvent gcms1 Inject Sample prep1->gcms1 gcms2 Separation in GC Column gcms1->gcms2 gcms3 Ionization and Mass Analysis (MS) gcms2->gcms3 data1 Extract Ion Chromatograms gcms3->data1 data2 Compare Mass Spectra to Libraries data1->data2 data3 Identify and Quantify Impurities data2->data3

Caption: A standard workflow for identifying volatile impurities using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are particularly useful for the structural confirmation of this compound and the identification of major impurities.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals can be used to determine the relative amounts of the main component and any proton-containing impurities.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom. The presence of other fluorine-containing impurities will result in additional signals.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule and can be used to confirm the structure and identify carbon-containing impurities.

Interpreting the Data: A Hypothetical Case Study

To illustrate the application of these techniques, consider a hypothetical batch of commercially available this compound.

Analytical Technique Observation Interpretation
HPLC-UV (254 nm) Main peak at 98.5% area. Minor peaks at 0.8% (earlier retention time) and 0.5% (later retention time).The main component is likely this compound. The earlier eluting peak could be a more polar impurity like a dehalogenated or starting material residue. The later eluting peak could be a less polar impurity like a homocoupling product.
GC-MS A major peak corresponding to this compound. A minor peak identified as 2-fluorobiphenyl by library matching. Another minor peak with a mass spectrum consistent with 4,4'-dinitrobiphenyl.Confirms the presence of unreacted starting material (2-fluorobiphenyl) and a homocoupling byproduct (4,4'-dinitrobiphenyl).
¹H NMR Signals consistent with the structure of this compound. Small additional signals in the aromatic region.The additional signals could correspond to the protons of the identified impurities.
¹⁹F NMR A major singlet. A very small additional singlet at a different chemical shift.The major signal is from this compound. The minor signal suggests the presence of another fluorine-containing compound, possibly an isomeric impurity.

By combining the data from these orthogonal analytical techniques, a comprehensive purity profile can be established, enabling an informed decision on the suitability of the material for its intended use.[21]

Conclusion

The purity of this compound is a critical factor for the success of subsequent synthetic steps and the quality of the final product in pharmaceutical research and development. A thorough analytical assessment using a combination of HPLC, GC-MS, and NMR spectroscopy is essential to identify and quantify potential impurities. This guide provides a framework for researchers to develop and implement robust analytical methods, ensuring the use of high-quality starting materials and contributing to the overall integrity and reproducibility of their scientific endeavors.

References

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Accessed March 7, 2026.
  • A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification - Benchchem. Accessed March 7, 2026.
  • 4-(2-fluoro-4-nitrophenyl)
  • 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR spectrum - ChemicalBook. Accessed March 7, 2026.
  • 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum - ChemicalBook. Accessed March 7, 2026.
  • 391-04-8|this compound|BLD Pharm. Accessed March 7, 2026.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts - Semantic Scholar. Accessed March 7, 2026.
  • method 8091 nitroaromatics and cyclic ketones by gas chrom
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in w
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. Accessed March 7, 2026.
  • Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Accessed March 7, 2026.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection - ResearchG
  • Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal - NSF PAR. Accessed March 7, 2026.
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions - Benchchem. Accessed March 7, 2026.
  • 2-Fluorobiphenyl 96 321-60-8 - MilliporeSigma. Accessed March 7, 2026.
  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - Rsc.org. Accessed March 7, 2026.
  • GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii...
  • Analytical Method Summaries. Accessed March 7, 2026.
  • A Practical Synthesis of 2-Fluoro-4-bromobiphenyl - ResearchG
  • Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing). Accessed March 7, 2026.
  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. Accessed March 7, 2026.
  • 2,2'-dinitrobiphenyl - Organic Syntheses Procedure. Accessed March 7, 2026.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • 2-Fluoro-4-nitrophenol synthesis - ChemicalBook. Accessed March 7, 2026.
  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Accessed March 7, 2026.
  • 2-fluoropropane purity analysis methods - Smolecule. Accessed March 7, 2026.
  • Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric - Digital Commons @ SPU - Seattle Pacific University. Accessed March 7, 2026.
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Accessed March 7, 2026.
  • Why nitration of biphenyl gives 2-nitrobiphenyl as major product? [closed] - Chemistry Stack Exchange. Accessed March 7, 2026.
  • 2-Fluorobiphenyl | CAS 321-60-8 - LGC Standards. Accessed March 7, 2026.

Sources

Benchmarking Synthesis Protocols for 2-Fluoro-4-nitrobiphenyl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Fluoro-4-nitrobiphenyl (CAS: 2367-24-0) presents a classic regiochemical challenge in aromatic chemistry. This scaffold—a biphenyl core with specific fluoro- and nitro-substitution on the same ring—is a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen derivatives and emerging liquid crystal materials.

The Regioselectivity Trap

A common misconception is that this molecule can be efficiently accessed via the direct nitration of 2-fluorobiphenyl. This is chemically flawed.

  • Direct Nitration: The fluorine atom on the biphenyl ring is deactivating (via induction), while the unsubstituted phenyl ring is activating. Consequently, electrophilic nitration of 2-fluorobiphenyl predominantly occurs on the unsubstituted ring, yielding 2-fluoro-4'-nitrobiphenyl rather than the desired 2-fluoro-4-nitro isomer.

  • The Solution: To guarantee the 2-fluoro-4-nitro substitution pattern, the synthesis must be convergent . The substituents must be pre-installed on the aryl halide prior to coupling.

This guide benchmarks the Suzuki-Miyaura Cross-Coupling as the gold standard against historical alternatives, focusing on yield, scalability, and "green" catalytic systems.

Decision Framework: Pathway Selection

The following logic map illustrates why the convergent Suzuki route is the only viable protocol for high-purity synthesis of the target isomer.

Regioselectivity_Logic Start Target: this compound RouteA Route A: Direct Nitration (Start: 2-Fluorobiphenyl) Start->RouteA Avoid RouteB Route B: Suzuki Coupling (Convergent Approach) Start->RouteB Recommended MechA Electrophilic Attack (Nitronium Ion NO2+) RouteA->MechA MechB Pd-Catalyzed Cross-Coupling RouteB->MechB ResultA Major Product: 2-Fluoro-4'-nitrobiphenyl (Wrong Isomer) MechA->ResultA ReasonA Unsubstituted ring is more activated MechA->ReasonA ResultB Major Product: This compound (Correct Isomer) MechB->ResultB

Figure 1: Strategic decision tree highlighting the regiochemical failure of direct nitration and the necessity of the Suzuki coupling route.

Comparative Benchmarking of Protocols

MetricProtocol A: Homogeneous Suzuki (Recommended)Protocol B: Heterogeneous Pd/C (Green/Scale-up)Protocol C: Ullmann Coupling (Historical)
Precursors 1-Bromo-2-fluoro-4-nitrobenzene + PhB(OH)₂1-Bromo-2-fluoro-4-nitrobenzene + PhB(OH)₂1-Bromo-2-fluoro-4-nitrobenzene + Iodobenzene
Catalyst Pd(PPh₃)₄ (3-5 mol%)5% or 10% Pd/C (0.5-1 mol%)Copper Bronze / CuI
Solvent 1,4-Dioxane / WaterWater / Ethanol (1:1)DMF / Nitrobenzene
Temperature 80–100 °C (Reflux)25–60 °C> 200 °C
Yield 92 - 96% 88 - 94% 40 - 60%
Atom Economy HighHighLow (Stoichiometric Cu often used)
Purification Column ChromatographyFiltration (Catalyst Recovery) + RecrystallizationDifficult (Homocoupling side products)

Deep Dive: Protocol A (The Gold Standard)

Method: Homogeneous Suzuki-Miyaura Coupling Applicability: Research scale (mg to grams), high purity requirements.

Mechanistic Insight

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The presence of the electron-withdrawing nitro group at the para position of the aryl bromide accelerates the oxidative addition step, making this substrate highly reactive compared to non-activated aryl halides.

Suzuki_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br OxAdd->Complex1 BaseStep Base Activation (OH- / CO3 2-) Complex1->BaseStep TransMet Transmetallation (+ Ar'-B(OH)2) BaseStep->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: This compound RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 1-bromo-2-fluoro-4-nitrobenzene.

Experimental Procedure
  • Reagent Prep: In a 100 mL round-bottom flask, charge 1-bromo-2-fluoro-4-nitrobenzene (1.0 equiv, 5.0 mmol, ~1.10 g) and phenylboronic acid (1.2 equiv, 6.0 mmol, ~0.73 g).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%, 0.15 mmol, ~173 mg). Note: Handle quickly in air or use a glovebox if the catalyst is aged.

  • Solvent System: Add 20 mL of 1,4-dioxane and 5 mL of 2M aqueous Na₂CO₃ (or K₂CO₃).

    • Why: The biphasic system dissolves the organic reactants while the base activates the boronic acid in the aqueous phase.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. Crucial step to prevent homocoupling and catalyst oxidation.

  • Reaction: Reflux at 90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5 to 90:10).

  • Expected Yield: 92–96% as a pale yellow solid.

Deep Dive: Protocol B (Green/Industrial Alternative)

Method: Heterogeneous Pd/C Catalyzed Coupling in Water/Ethanol Applicability: Scale-up, Green Chemistry compliance, Catalyst recycling.

Rationale

Using Pd/C (Palladium on Carbon) eliminates the need for expensive phosphine ligands and allows for the filtration and reuse of the catalyst. The use of water/ethanol improves the E-factor (waste) of the process.

Experimental Procedure
  • Charge: To a reaction vessel, add 1-bromo-2-fluoro-4-nitrobenzene (10 mmol), phenylboronic acid (12 mmol), and K₂CO₃ (20 mmol).

  • Catalyst: Add 5% Pd/C (0.5 mol% Pd loading).

  • Solvent: Add Ethanol (15 mL) and Water (15 mL).

  • Reaction: Heat to 50–60°C with vigorous stirring. Note: Heterogeneous systems require higher stirring rates to ensure mass transfer.

  • Completion: Reaction typically completes in 2–4 hours due to the high activity of the nitro-activated bromide.

  • Work-up: Filter the hot mixture through a Celite pad to recover Pd/C. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous layer. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

  • Expected Yield: 88–94%.

Analytical Validation

To validate the synthesis, compare your isolated product against these standard characterization markers.

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: 88–90 °C (Lit. varies slightly based on purity).

  • ¹H NMR (400 MHz, CDCl₃):

    • The biphenyl linkage creates a distinct splitting pattern.

    • Look for the multiplet at 7.30–7.55 ppm (5H) corresponding to the unsubstituted phenyl ring.

    • The nitro-substituted ring will show:

      • dd at ~8.0-8.1 ppm (Positions 3 and 5, deshielded by NO₂).

      • t (triplet-like dd) at ~7.6-7.7 ppm (Position 6, ortho to the biphenyl bond).

  • ¹⁹F NMR: Single peak at -110 to -115 ppm (depending on solvent), showing coupling to the aromatic protons.

References

  • Suzuki-Miyaura Coupling of Nitroarenes

    • Title: Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the Suzuki cross-coupling reaction.[1]

    • Source: Journal of Organic Chemistry (2005).
    • URL:[Link]

    • Relevance: Establishes protocols for nitro-substituted biphenyls and discusses steric/electronic effects.
  • Heterogeneous Catalysis (Pd/C)

    • Title: Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.[2]

    • Source: Chinese Chemical Letters (2006).[2]

    • URL:[Link]

    • Relevance: Validates the use of Pd/C in aqueous media for biphenyl synthesis, directly applicable to Protocol B.
  • Regioselectivity of Nitration

    • Title: Regioselectivity in Nitration of Biphenyl Derivatives.[3][4][5]

    • Source: Journal of the Korean Chemical Society (2001).[3]

    • URL:[Link]

    • Relevance: Provides experimental evidence that direct nitration yields the 4'-nitro isomer, supporting the "Decision Framework" analysis.
  • Supported Nanoparticle Catalysis

    • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[6][7]

    • Source: MDPI (C
    • URL:[Link][8]

    • Relevance: Benchmarks the use of supported Pd nanoparticles for fluorinated biphenyls, offering high TOF (Turnover Frequency)

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Invisible Threat

Handling 2-Fluoro-4-nitrobiphenyl requires more than standard compliance; it demands a strategic approach to containment.[1] While often categorized generically as an irritant, the structural combination of a nitro group (facilitating dermal permeation) and a fluorine atom (increasing lipophilicity and metabolic stability) creates a compound that can bypass standard biological barriers more efficiently than non-halogenated analogues.

This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety protocol designed to protect your biological integrity and your data’s reproducibility.[1]

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the enemy. The primary risks associated with this compound stem from its ability to enter the bloodstream via multiple routes.[1]

Chemical Hazard Matrix
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.[1][2]Zero-skin-contact policy. The compound is likely transdermal.[1]
Irritation H315, H319Causes skin and serious eye irritation.[3][2][4][5]Dust generation during weighing is the critical control point.
Target Organ H335May cause respiratory irritation.[3][5][6]Fume hood use is mandatory; benchtop handling is prohibited.
Physical N/ACombustible Solid.Static discharge during weighing can ignite solvent vapors if present.
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Expert Insight: The presence of the nitro group suggests a potential risk for methemoglobinemia (oxidation of hemoglobin) upon significant exposure, a common trait of nitro-aromatics [1]. The fluorine substitution often enhances the compound's stability, potentially prolonging its biological half-life compared to non-fluorinated biphenyls.[1]

Personal Protective Equipment (PPE) Strategy

PPE is your last line of defense, not your first. However, when engineering controls fail, your PPE must perform.

Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are permeable to nitro-aromatics.[1] You must use Nitrile , but thickness matters.

  • Inner Layer: 4 mil Nitrile (High dexterity, acts as a second skin).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1]

  • Protocol:

    • Inspection: Inflate gloves slightly to check for pinholes before donning.

    • Change Frequency: Replace the outer pair every 30 minutes or immediately upon visible contamination. Nitro compounds can permeate nitrile in <15 minutes depending on the solvent carrier [2].

    • Doffing: Use the "beak method" (peeling inside out) to ensure the contaminated surface never touches skin.

Respiratory Protection[9]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Solids): If weighing outside a hood (not recommended) or in a hood with high turbulence, use a P100 particulate respirator .

  • Secondary (Solutions): If heating or reacting, an Organic Vapor (OV) cartridge is required if the sash must be raised.

Ocular & Body Defense[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Cotton absorbs; Tyvek repels.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and operational workflow.

Diagram 1: PPE Decision Matrix

PPE_Matrix Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk SplashRisk Splash/Vapor Risk? Liquid->SplashRisk Hood Engineering: Fume Hood Required DustRisk->Hood High PPE_Solid PPE: Double Nitrile + Goggles + Lab Coat Hood->PPE_Solid GloveSelect Glove Selection: Nitrile (min 5 mil) SplashRisk->GloveSelect PPE_Liquid PPE: Double Nitrile + Face Shield + Apron GloveSelect->PPE_Liquid

Caption: Logical flow for selecting PPE based on physical state and risk potential.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven powder dispersal.[1]

  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat and spatula. Biphenyls are dry, organic solids that accumulate static charge, causing "jumping" powder.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "powder funnel" to transfer directly into a tared flask to minimize open-air exposure.[1]

  • Barrier: Lay down a plastic-backed absorbent mat (pig mat) in the hood. If a spill occurs, you dispose of the mat, not the hood surface.

Phase 2: Solubilization & Reaction

Objective: Prevent permeation.

  • Solvent Choice: Be aware that dissolving this compound in DMSO or DMF enhances skin permeability. If a splash occurs with these solvents, the this compound will be carried through the glove and skin instantly.[1]

  • Temperature: If heating, ensure a reflux condenser is properly seated. Nitro-biphenyls have low vapor pressures but can sublime or steam-distill.[1]

Phase 3: Decontamination & Disposal

Objective: Segregate halogenated waste.

  • Wipe Down: Clean all tools with a solvent-soaked wipe (Acetone or Ethanol), then wash with soap and water.

  • Waste Stream:

    • Solid Waste: Dispose of contaminated gloves, mats, and paper towels in "Hazardous Solid Waste."

    • Liquid Waste: Halogenated Organic Waste. Do not mix with general non-halogenated solvents if your facility separates them. The fluorine atom classifies this as halogenated, requiring high-temperature incineration [3].[1]

Diagram 2: Operational Workflow

Workflow Prep 1. Prep: Antistatic Gun + Absorbent Mat Weigh 2. Weigh: Inside Hood + Powder Funnel Prep->Weigh Dissolve 3. Dissolve: Watch Solvent Permeability Weigh->Dissolve Clean 4. Decon: Solvent Wipe -> Soap/Water Dissolve->Clean Waste 5. Disposal: Halogenated Stream Clean->Waste

Caption: Sequential workflow ensuring containment from preparation to disposal.

Emergency Response (Self-Validating)

  • Skin Contact:

    • Peel gloves immediately (do not roll).

    • Wash with lukewarm water and soap for 15 minutes. Avoid hot water, which opens pores and increases absorption.

    • Alert the safety officer.

  • Spill (Solid):

    • Do not sweep (creates dust).

    • Cover with wet paper towels (solvent or water) to dampen.

    • Scoop into a bag.

    • Clean area with soap/water.[3][4][7][8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16335, 4-Nitrobiphenyl (Analogue Safety Profile). Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.